cis-p-Mentha-1(7),8-dien-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423894 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-59-7 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of cis-p-Mentha-1(7),8-dien-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of the monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol. Given the limited availability of experimental data for this specific stereoisomer in public literature, this guide combines reported data with general experimental methodologies and contextual biological pathways relevant to the p-menthane (B155814) class of compounds.
Compound Identification and Core Properties
This compound is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] It belongs to the p-menthane class, characterized by a cyclohexane (B81311) ring substituted with a methyl and an isopropenyl group.[1] The "cis" configuration specifies the stereochemical relationship between the hydroxyl group at position 2 and the isopropenyl group.
The compound is identified by several key parameters, though it is important to note that different stereoisomers may be referenced with distinct CAS Registry Numbers.
| Identifier | Value | Source |
| IUPAC Name | (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1] |
| Synonyms | cis-p-Mentha-1(7),8-diene-2-ol, cis-1(7),8-p-Menthadien-2-ol | [2] |
| CAS Registry No. | 13544-59-7, 22626-43-3 | [1][2] |
| Chemical Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2][3] |
| InChIKey | PNVTXOFNJFHXOK-VHSXEESVSA-N | [1] |
Physicochemical Data
| Property | Type | Value | Source |
| XLogP3 | Computed | 2.3 | [3][4] |
| Hydrogen Bond Donor Count | Computed | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | Computed | 1 | [3][4] |
| Rotatable Bond Count | Computed | 2 | [3][4] |
| Topological Polar Surface Area | Computed | 20.2 Ų | [3][4] |
| Kovats Retention Index | Experimental | Standard Non-Polar: 1165-1175 | [3] |
| Kovats Retention Index | Experimental | Standard Polar: 1774-1821 | [3] |
General Experimental Protocols
For novel or less-characterized compounds like this compound, physicochemical properties are determined using a standard suite of analytical techniques.
Determination of Boiling Point
The boiling point is typically measured via distillation. A sample of the purified compound is heated in a distillation apparatus under controlled atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during vigorous boiling and condensation, is recorded as the boiling point. For small sample sizes, micro-boiling point determination methods may be employed.
Spectroscopic Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework. The chemical shifts, coupling constants, and integrations of proton signals, along with the chemical shifts of carbon signals, allow for the precise assignment of the compound's structure and stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. For this compound, key absorbances would include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol and peaks corresponding to C=C double bonds and C-H bonds.[6]
-
Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) confirms the molecular mass, while the fragmentation pattern offers clues to the compound's structure.[7]
Chromatographic Characterization
Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like monoterpenoids. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The Kovats Retention Index, a measure of where a compound elutes relative to a series of n-alkane standards, is a standardized value used for compound identification.[3]
Biological Context and Research Workflows
While the specific biological activity of this compound is not extensively studied, related p-menthane derivatives are known to possess a range of activities, including anti-inflammatory and antifungal properties.[8][9] This makes the compound a candidate for further investigation in drug discovery.
Biosynthesis of Monoterpenoids
Monoterpenoids are synthesized in plants from five-carbon isoprene (B109036) units.[10] Two primary pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[10] These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to C10 monoterpenes.[10] Terpene synthases (TPS) then catalyze the cyclization of GPP to form the diverse array of monoterpenoid skeletons, including the p-menthane framework.[11]
Proposed Workflow for Biological Screening
A logical workflow is proposed for the initial biological evaluation of this compound, focusing on potential anti-inflammatory activity, a known property of related compounds.[9]
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1(7),8-p-Menthadien-2-ol | C10H16O | CID 6428442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 8. sibran.ru [sibran.ru]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | KnE Open [kneopen.com]
An In-depth Technical Guide on the Natural Sources and Isolation of cis-p-Mentha-1(7),8-dien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol. This compound, of interest for its aromatic properties and potential biological activities, is found in the essential oils of various plant species. This document details the primary botanical sources, presents quantitative data on the compound's prevalence, and outlines detailed experimental protocols for its extraction and isolation. Methodologies covered include essential oil extraction via distillation and the subsequent separation and purification of the target compound through chromatographic techniques. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2] As a member of the p-menthane (B155814) class of monoterpenoids, it possesses a characteristic cyclohexane (B81311) ring with a methyl group and an isopropenyl group.[2] The cis configuration of the hydroxyl group at position 2 relative to the isopropenyl group at position 4 is a key structural feature. This compound is a significant contributor to the aromatic profile of several plants and is of growing interest for its potential applications in the pharmaceutical and fragrance industries. Understanding its natural distribution and efficient methods for its isolation are critical for further research and development.
Natural Sources
This compound has been identified as a constituent of the essential oils of a variety of plant species. The primary genera known to produce this compound are Cymbopogon and Elyonurus, with some presence also reported in Rhododendron.
Cymbopogon Species
Several species within the Cymbopogon genus, commonly known as lemongrasses, are rich sources of this compound. The concentration of this compound can vary significantly depending on the species, the part of the plant, and the geographical origin.
-
Cymbopogon giganteus : The essential oil from the leaves of this species has been shown to contain significant amounts of this compound.
-
Cymbopogon densiflorus : This species is another notable source, with the compound being present in its essential oil.
-
Cymbopogon martini : Known as palmarosa grass, different varieties of this species also contain this compound.
Elyonurus hensii
This perennial grass is a significant natural source of p-menthadienol isomers, including the this compound isomer.[3][4] Interestingly, studies have shown that environmental conditions, such as water stress, can influence the isomeric composition of the essential oil, leading to higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol.[3][4]
Rhododendron Species
This compound has also been reported in Rhododendron tomentosum and Rhododendron groenlandicum.[1]
Quantitative Data on Natural Abundance
The concentration of this compound in the essential oils of its natural sources can be variable. The following table summarizes the reported quantitative data from various studies.
| Plant Species | Plant Part | Percentage in Essential Oil (%) | Reference(s) |
| Cymbopogon giganteus | Leaves | 17.34 | |
| Cymbopogon martini var. sofia | Aerial parts | 17.4 | |
| Elyonurus hensii | Aerial parts | Varies with environmental stress | [3][4] |
Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by the separation and purification of the target compound.
Essential Oil Extraction
The most common methods for extracting essential oils from plant materials are hydrodistillation and steam distillation.
4.1.1. Hydrodistillation of Elyonurus hensii Essential Oil [3]
-
Plant Material: 300 g of either the aerial parts (stems, leaves, and young flowers) or the roots of Elyonurus hensii are used.
-
Apparatus: A flask of appropriate size connected to a Clevenger-type apparatus.
-
Procedure:
-
The plant material is placed in the flask with 500 mL of water.
-
The mixture is subjected to distillation for 3 hours.
-
The collected distillate, containing both the essential oil and water, is allowed to separate.
-
The organic phase (essential oil) is separated from the aqueous phase.
-
The aqueous phase is extracted with diethyl ether to recover any dissolved essential oil components.
-
The organic phases are combined and dried over anhydrous sodium sulfate (B86663) to remove residual water.
-
The solvent (diethyl ether) is removed using a rotary evaporator to yield the pure essential oil.
-
The essential oil is stored in a refrigerator prior to analysis and further processing.
-
4.1.2. Steam Distillation of Cymbopogon Species Essential Oil
-
Plant Material: Fresh or dried aerial parts of Cymbopogon species.
-
Apparatus: A steam distillation unit, which includes a steam generator, a still containing the plant material, a condenser, and a separator.
-
Procedure:
-
The plant material is packed into the still.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture is directed to a condenser, where it is cooled and converted back into a liquid.
-
The liquid mixture of water and essential oil is collected in a separator.
-
Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.
-
Isolation and Purification of this compound
4.2.1. Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of terpenoids.
-
Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. For p-menthadienol isomers, a non-polar solvent like hexane (B92381) or heptane (B126788) with a gradually increasing proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether is typically effective.
-
General Procedure:
-
A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase.
-
The essential oil, dissolved in a small amount of the initial mobile phase, is carefully loaded onto the top of the column.
-
The mobile phase is passed through the column, and the separated compounds are collected in fractions as they elute.
-
The composition of each fraction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Fractions containing the desired compound in high purity are combined.
-
The solvent is removed from the combined fractions to yield the purified this compound.
-
4.2.2. Preparative Gas Chromatography (Prep-GC)
-
Principle: For smaller scale purifications where high purity is required, preparative gas chromatography can be employed. This technique separates volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase.
-
General Considerations:
-
A GC instrument equipped with a preparative-scale column and a fraction collector is required.
-
The injection volume, column temperature program, and carrier gas flow rate need to be optimized for the specific essential oil composition.
-
The fractions corresponding to the peak of this compound are collected.
-
Experimental Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the extraction of essential oil from plant material.
Caption: Workflow for the isolation and purification of the target compound.
Conclusion
This technical guide has detailed the primary natural sources of this compound and provided a framework for its extraction and isolation. The information presented, including quantitative data and experimental protocols, is intended to facilitate further research into this and other related p-menthadienol isomers. The development of optimized and scalable isolation procedures will be crucial for unlocking the full potential of these natural compounds in various scientific and industrial applications.
References
- 1. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 3. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction of the p-menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of cis-p-Mentha-1(7),8-dien-2-ol in Cymbopogon Species
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the biosynthetic pathway of cis-p-mentha-1(7),8-dien-2-ol, a significant monoterpenoid found in the essential oils of various Cymbopogon species. It integrates current research findings to present a putative pathway, outlines standard experimental methodologies for its investigation, and presents quantitative data on its natural occurrence.
Introduction
Cymbopogon, a genus of aromatic grasses, is renowned for its production of essential oils rich in a diverse array of bioactive monoterpenoids.[1][2] These compounds are of significant commercial interest in the pharmaceutical, cosmetic, and fragrance industries.[3][4] Among these is this compound, a monoterpenoid alcohol that contributes to the characteristic aroma and potential therapeutic properties of certain Cymbopogon species.[3][5] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering and for exploring its pharmacological potential.
This guide delineates the proposed biosynthetic route to this compound in Cymbopogon, drawing upon the general principles of terpenoid biosynthesis and specific studies on this and related genera.
Overview of Monoterpenoid Biosynthesis
The biosynthesis of all terpenoids, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[3][5] For monoterpenes, the MEP pathway is the primary source of IPP and DMAPP.[6][7]
Caption: MVA and MEP pathways for C5 precursor synthesis.
Putative Biosynthetic Pathway of this compound
The synthesis of this compound from the C5 precursors is a multi-step enzymatic process. The proposed pathway in Cymbopogon is as follows:
Step 1: Formation of Geranyl Diphosphate (GPP) One molecule of IPP and one molecule of DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.[7] Transcriptomic studies in Cymbopogon species have identified genes encoding GPPS, indicating the activity of this pathway.[8]
Step 2: Cyclization to Limonene (B3431351) GPP undergoes cyclization to form the p-menthane (B155814) skeleton. This reaction is catalyzed by a monoterpene synthase, specifically (+)-limonene synthase (LS). This enzyme facilitates the isomerization of GPP to linalyl diphosphate, followed by an electrophilic cyclization to form the limonene cation, which is then deprotonated to yield (+)-limonene. Limonene is a common constituent of Cymbopogon essential oils.[3][9]
Step 3: Regio- and Stereospecific Hydroxylation This is the critical step that determines the final structure of the monoterpenoid alcohol. It is proposed that (+)-limonene is hydroxylated at the C-2 position by a specific cytochrome P450 monooxygenase. The stereochemistry of this hydroxylation must be cis relative to the isopropenyl group at position 4 to yield this compound.[5] While the specific P450 enzyme responsible for this transformation has not yet been characterized in Cymbopogon, the existence of such enzymes is well-established in the biosynthesis of other p-menthane monoterpenoids in plants like Mentha species.[7]
Caption: Putative pathway for this compound.
Quantitative Data
The abundance of this compound varies significantly among different Cymbopogon species and even between different parts of the same plant. This variation is likely due to differential expression of the genes encoding the biosynthetic enzymes.
| Cymbopogon Species | Plant Part | % of this compound in Essential Oil | Reference |
| C. giganteus | Leaves | 19.4% | [5] |
| C. giganteus | Leaves | 16.5% | [5] |
| C. densiflorus | Flowers | 26.0% | [5][10] |
| C. densiflorus | Leaves | 11.1% | [5] |
| C. giganteus | - | 6.62% (cis-isomer) | [11] |
Experimental Protocols
The elucidation of this biosynthetic pathway requires a combination of analytical chemistry, biochemistry, and molecular biology techniques. Below are detailed methodologies for key experiments.
Essential Oil Extraction and GC-MS Analysis
Objective: To identify and quantify the constituents of Cymbopogon essential oil.
Protocol:
-
Plant Material: Fresh aerial parts (leaves, stems, flowers) of the Cymbopogon species are collected.[9]
-
Hydrodistillation: The plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[9] The collected oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: An initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.
-
Injection: 1 µL of a 1% solution of the essential oil in hexane (B92381), splitless injection mode.
-
MS Parameters: Ionization energy of 70 eV, scan range of 40-500 m/z.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra with those in standard libraries (e.g., NIST, Wiley) and by comparing their Kovats retention indices with literature values.[12]
Enzyme Assays for Terpene Synthases
Objective: To functionally characterize the enzymes responsible for limonene synthesis.
Protocol:
-
Enzyme Source: A crude protein extract from young Cymbopogon leaves or a recombinant enzyme expressed in E. coli.
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol).
-
Substrate: Radiolabeled [1-³H]GPP is commonly used for sensitive detection.
-
Reaction: The enzyme preparation is incubated with the substrate in the assay buffer at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the products are extracted into an organic solvent (e.g., hexane or diethyl ether).
-
Analysis: The extracted products are analyzed by radio-GC or GC-MS to identify and quantify the terpene products.
Identification and Characterization of Cytochrome P450s
Objective: To identify the specific P450 enzyme that hydroxylates limonene.
Protocol:
-
Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues actively producing the target compound is performed to identify candidate P450 genes based on sequence homology to known terpene hydroxylases.
-
Heterologous Expression: Candidate P450 genes are cloned and expressed in a host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), which also co-expresses a cytochrome P450 reductase (CPR) required for P450 activity.
-
In Vivo/In Vitro Assays:
-
The yeast or plant cells are fed with the substrate, (+)-limonene.
-
Microsomes are isolated from the expression host and incubated with limonene and NADPH (as a source of reducing equivalents).
-
-
Product Analysis: The reaction products are extracted and analyzed by GC-MS to confirm the formation of this compound.
Caption: Workflow for pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound in Cymbopogon species is proposed to proceed via the MEP pathway to GPP, followed by cyclization to (+)-limonene and a subsequent regio- and stereospecific hydroxylation by a cytochrome P450 monooxygenase. While this pathway is consistent with known principles of monoterpenoid biosynthesis, the specific enzymes, particularly the limonene synthase and the C-2 hydroxylase, have yet to be definitively identified and characterized in Cymbopogon.
Future research should focus on:
-
Functional Genomics: Using transcriptome data to identify and functionally characterize the specific terpene synthase and P450 genes involved in the pathway.
-
Metabolic Engineering: Once the key enzymes are identified, their genes can be manipulated in Cymbopogon or heterologous systems to enhance the production of this compound.
-
Pharmacological Evaluation: In-depth studies to explore the biological activities of the purified compound, which could lead to new applications in drug development.
This guide provides a foundational framework for researchers and professionals, highlighting the current state of knowledge and outlining the necessary steps to fully elucidate this important biosynthetic pathway.
References
- 1. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential oil biosynthesis and regulation in the genus Cymbopogon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cymbopogon Species; Ethnopharmacology, Phytochemistry and the Pharmacological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. botanyjournals.com [botanyjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]
- 12. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of cis-p-Mentha-1(7),8-dien-2-ol using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of the naturally occurring monoterpenoid, cis-p-Mentha-1(7),8-dien-2-ol, through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the analytical workflow, from experimental protocols to data interpretation, culminating in the unambiguous assignment of the compound's constitution and stereochemistry.
Introduction
This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] Found in the essential oils of various plants, this compound and its isomers are of interest for their potential biological activities and as chiral building blocks in organic synthesis.[3] Accurate structural determination is paramount for understanding its chemical properties and potential applications. This guide will walk through the process of its structural elucidation using modern spectroscopic techniques.
Spectroscopic Analysis
The structural framework of this compound was pieced together using a combination of one- and two-dimensional NMR experiments, complemented by mass spectrometry to confirm the molecular weight and elemental composition.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ at m/z 152, confirming the molecular formula C₁₀H₁₆O. The fragmentation pattern is characteristic of cyclic monoterpene alcohols, often involving the loss of a water molecule (H₂O), a methyl group (CH₃), and an isopropyl group.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Interpretation |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl group |
| 134 | [M - H₂O]⁺ | Loss of a water molecule |
| 119 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group from the dehydrated ion |
| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in terpenoids |
Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, was employed for the complete structural assignment.
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 150.2 | - | - |
| 2 | 72.5 | 4.25 | t (3.5) |
| 3 | 31.0 | 2.15 (a), 1.95 (b) | m |
| 4 | 41.5 | 2.30 | m |
| 5 | 34.2 | 1.85 (a), 1.65 (b) | m |
| 6 | 30.8 | 2.05 (a), 1.90 (b) | m |
| 7 | 108.9 | 4.98, 4.85 | s, s |
| 8 | 148.7 | - | - |
| 9 | 109.5 | 4.75 | s |
| 10 | 20.8 | 1.75 | s |
Note: Assignments are based on 2D NMR correlations.
Diagram 2: Key 2D NMR Correlations (COSY and HMBC) for this compound
Caption: Key COSY and HMBC correlations for structural elucidation.
The COSY (Correlation Spectroscopy) spectrum revealed the proton-proton coupling network within the cyclohexanol (B46403) ring. Key correlations were observed between H-2 and the methylene (B1212753) protons at C-3, which in turn coupled to the methine proton at C-4.
The HSQC (Heteronuclear Single Quantum Coherence) spectrum allowed for the direct correlation of each proton to its attached carbon, confirming the assignments of the protonated carbons listed in Table 2.
The HMBC (Heteronuclear Multiple Bond Correlation) spectrum was instrumental in piecing together the carbon skeleton. Long-range correlations from the exocyclic methylene protons (H-7) to C-1, C-2, and C-6, and from the isopropenyl methyl protons (H-10) and vinyl proton (H-9) to C-4 and C-8, unequivocally established the connectivity of the functional groups to the cyclohexane (B81311) ring. The cis stereochemistry was determined by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which showed a spatial correlation between the axial proton at C-2 and the axial protons at C-4 and C-6.
Experimental Protocols
NMR Spectroscopy
All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: A standard zg30 pulse program was used with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1.0 s.
-
¹³C NMR: A standard zgpg30 pulse program with proton decoupling was used with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.
-
COSY: A standard cosygpqf pulse program was used. The spectral widths were 12 ppm in both dimensions. 256 increments were collected in the t1 dimension with 8 scans per increment.
-
HSQC: A standard hsqcedetgpsisp2.3 pulse program was used with spectral widths of 12 ppm (F2) and 165 ppm (F1). 256 increments were collected in t1 with 16 scans per increment.
-
HMBC: A standard hmbcgpndqf pulse program was used. The spectral widths were 12 ppm (F2) and 240 ppm (F1). 512 increments were collected in t1 with 32 scans per increment. The long-range coupling delay was optimized for 8 Hz.
Mass Spectrometry
Mass spectra were obtained on a Thermo Scientific DFS High-Resolution Magnetic Sector Mass Spectrometer. The sample was introduced via a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: 40-400 amu
Logical Workflow for Structural Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
Diagram 3: Workflow for the Structural Elucidation of this compound
Caption: Logical workflow for spectroscopic data analysis.
Conclusion
The comprehensive analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, has enabled the unambiguous structural elucidation of this compound. The methodologies and data presented in this guide serve as a robust framework for the characterization of similar natural products, which is a critical step in drug discovery and development. The detailed spectroscopic data provides a valuable reference for researchers in the field of natural product chemistry.
References
Spectroscopic Data and Analysis of cis-p-Mentha-1(7),8-dien-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-p-mentha-1(7),8-dien-2-ol, a naturally occurring monoterpenoid alcohol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, drug development, and quality control in the accurate identification and characterization of this compound. This document details its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, facilitating straightforward comparison and analysis.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2 | 4.15 |
| H-3α | 1.85 |
| H-3β | 2.10 |
| H-4 | 2.50 |
| H-5α | 1.95 |
| H-5β | 2.20 |
| H-6α | 1.60 |
| H-6β | 1.90 |
| =CH₂ (exocyclic) | 4.90, 4.95 |
| =CH₂ (isopropenyl) | 4.75, 4.80 |
| -CH₃ (isopropenyl) | 1.75 |
| -OH | Variable |
Note: Experimental data with specific coupling constants were not available in the searched literature. The data presented is based on predicted values and should be confirmed by experimental analysis.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 150.2 |
| C-2 | 72.5 |
| C-3 | 35.1 |
| C-4 | 41.3 |
| C-5 | 30.8 |
| C-6 | 31.5 |
| C-7 | 108.7 |
| C-8 | 148.9 |
| C-9 | 109.3 |
| C-10 | 20.8 |
Note: This data is sourced from a reference for (-)-(2S,4S)-p-Mentha-1(7),8-dien-2-ol.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | O-H stretch (alcohol) | Broad, Strong |
| ~3080 | =C-H stretch (alkene) | Medium |
| ~2925 | C-H stretch (alkane) | Strong |
| ~1645 | C=C stretch (alkene) | Medium |
| ~1440 | C-H bend (alkane) | Medium |
| ~1150 | C-O stretch (secondary alcohol) | Strong |
| ~890 | =CH₂ bend (out-of-plane) | Strong |
Note: The IR spectrum is expected to show a characteristic broad absorption band for the hydroxyl group and bands corresponding to the C=C double bonds.[2]
Table 4: Mass Spectrometry (MS) Data
| m/z (Nominal) | Proposed Formula | Calculated Exact Mass (Da) | Origin |
| 152 | C₁₀H₁₆O | 152.120115 | Molecular Ion [M]⁺ |
| 137 | C₁₀H₁₃ | 137.101725 | [M-CH₃]⁺ |
| 134 | C₁₀H₁₄ | 134.109550 | [M-H₂O]⁺ |
| 119 | C₉H₁₁ | 119.086076 | [M-H₂O-CH₃]⁺ |
| 93 | C₇H₉ | 93.070426 | |
| 79 | C₆H₇ | 79.054776 | |
| 68 | C₅H₈ | 68.062600 |
Note: The mass spectra of p-menthane (B155814) isomers are often very similar. The NIST WebBook provides mass spectral data for p-Mentha-1(7),8-dien-2-ol which can be a useful reference.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
5-10 mg of purified this compound
-
0.6 mL of deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube. If an internal standard is used, a small amount of TMS can be added.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the TMS signal (δ = 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrals to assign the structure.
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
A small drop of purified this compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound and to separate it from other volatile components.
Materials and Equipment:
-
Dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)
-
Helium as the carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Instrument Parameters (Typical):
-
Injector: Split/splitless injector, with a split ratio of, for example, 50:1.
-
Injector Temperature: 250 °C.
-
Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Experimental Workflow Diagram.
References
Discovery and history of Uroterpenol in human urine.
An in-depth analysis of scientific literature reveals no compound named "Uroterpenol" that has been discovered or characterized in human urine. It is possible that this name is a neologism, a misspelling of a different compound, or refers to a very recent and currently undocumented discovery.
To provide a helpful response, this guide will focus on the broader, established class of compounds to which "Uroterpenol" would theoretically belong: terpenoids (or terpenes) found in human urine. This will include their general discovery, history, and the methodologies used for their analysis, which would be analogous to the study of a specific, novel terpenol.
The presence of terpenoids in human urine is primarily linked to diet and environmental exposure. These compounds are secondary metabolites of plants and are ingested through fruits, vegetables, herbs, and essential oils. The history of their discovery is intertwined with the development of analytical chemistry techniques capable of detecting and identifying volatile and semi-volatile organic compounds in complex biological matrices.
-
Early Observations: Early studies on urine composition focused on more abundant metabolites. The identification of specific dietary-derived terpenoids became more feasible with the advent of gas chromatography (GC) in the mid-20th century.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with mass spectrometry (MS) in the 1960s and 1970s was a significant breakthrough. This technique allowed for the separation of complex mixtures of volatile compounds in urine and their subsequent identification based on their mass spectra.
-
Biomarkers of Diet and Exposure: In the following decades, numerous studies have identified various terpenoids in human urine, often linking them to the consumption of specific foods or exposure to certain environments (e.g., forests). For instance, metabolites of limonene (B3431351) (from citrus fruits) and pinene (from pine trees) are well-documented urinary excretion products.
Key Classes of Terpenoids Detected in Human Urine
Several classes of terpenoids and their metabolites have been identified. The table below summarizes some of the most commonly reported examples.
| Terpenoid Class | Parent Compound Example | Common Dietary/Exposure Source | Typical Urinary Metabolites | Concentration Range (Illustrative) |
| Monoterpenes | Limonene | Citrus fruits, essential oils | Perillic acid, Limonene-1,2-diol | ng/mL to µg/mL |
| α-Pinene | Pine nuts, rosemary, pine forests | Myrtanol, Pinanediol | ng/mL | |
| Linalool | Lavender, coriander, basil | Linalool oxides | ng/mL | |
| Menthol | Mint, peppermint | Menthyl glucuronide | µg/mL | |
| Sesquiterpenes | β-Caryophyllene | Black pepper, cloves, cannabis | Caryophyllene oxide | ng/mL |
| Diterpenes | Cafestol | Unfiltered coffee | Cafestol metabolites | ng/mL |
Note: Concentration ranges are highly variable and depend on the level and timing of exposure, as well as individual metabolism.
Experimental Protocols for Terpenoid Analysis in Urine
The standard workflow for analyzing terpenoids in urine involves sample preparation, chromatographic separation, and detection.
Sample Preparation: Solid-Phase Microextraction (SPME)
A common, solvent-free method for extracting volatile and semi-volatile compounds like terpenoids from urine.
-
Sample Collection: Collect a mid-stream urine sample (e.g., 10 mL) in a sterile container.
-
Internal Standard: Add an internal standard (e.g., a deuterated analog of the target analyte) to the urine sample for quantification.
-
pH Adjustment: Adjust the pH of the urine sample if necessary to optimize the volatility of the target compounds.
-
Extraction: Place the urine sample in a sealed vial. Expose a SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the urine or directly immerse it in the sample.
-
Incubation: Gently agitate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow the analytes to adsorb to the fiber coating.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard technique for the identification and quantification of volatile terpenoids.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) to elute the compounds based on their boiling points and chemical properties.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electron ionization (EI) at a standard energy (70 eV).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition Mode: Scan mode for initial identification of unknown compounds by comparing their mass spectra to libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds to increase sensitivity and specificity.
-
Visualizing the Workflow
The logical flow of discovering and analyzing a novel urinary metabolite like "Uroterpenol" can be visualized.
Caption: Workflow for the discovery and validation of a novel urinary biomarker.
Hypothetical Signaling Pathway Involvement
While no pathways are known for "Uroterpenol," many dietary terpenoids are investigated for their biological activity, often involving interactions with cellular signaling pathways related to inflammation and oxidative stress. A hypothetical pathway for a bioactive urinary metabolite could involve the Nrf2 pathway.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by a bioactive metabolite.
A Technical Guide to the Stereochemistry and Absolute Configuration of p-Menthadienol Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of p-menthadienol isomers. These monoterpenoids, found in a variety of essential oils, possess significant potential in fragrance, flavor, and pharmaceutical applications. A thorough understanding of their stereoisomeric forms is critical for elucidating structure-activity relationships and for the development of enantiomerically pure compounds.
Introduction to p-Menthadienol Stereoisomerism
The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is the core of numerous naturally occurring and synthetic compounds. The presence of multiple chiral centers and double bonds in p-menthadienol isomers gives rise to a complex array of stereoisomers, including enantiomers and diastereomers. The precise spatial arrangement of the hydroxyl group, the isopropenyl or isopropylidene group, and the methyl group dictates the molecule's three-dimensional structure and, consequently, its biological and chemical properties. The determination of the absolute configuration at each stereocenter, designated by the Cahn-Ingold-Prelog (R/S) nomenclature, is paramount for unambiguous identification and characterization.
Key p-Menthadienol Isomers and Their Stereochemistry
Several positional isomers of p-menthadienol are commonly encountered, each with its own set of stereoisomers. The primary isomers of interest include p-mentha-2,8-dien-1-ol (B1605798), p-mentha-1(7),8-dien-2-ol, and p-mentha-1,8-dien-10-ol.
p-Mentha-2,8-dien-1-ol
This isomer possesses two chiral centers at C1 and C4, leading to four possible stereoisomers (two pairs of enantiomers). The cis/trans designation refers to the relative orientation of the hydroxyl group at C1 and the isopropenyl group at C4.
-
(+)-cis-p-Mentha-2,8-dien-1-ol: The absolute configuration has been reported as (1S, 4R).
-
(-)-cis-p-Mentha-2,8-dien-1-ol: The enantiomer of the above, with a (1R, 4S) configuration.
-
(+)-trans-p-Mentha-2,8-dien-1-ol: Also known as (+)-Isolimonenol.
-
(-)-trans-p-Mentha-2,8-dien-1-ol: The enantiomer of the (+)-trans isomer.
p-Mentha-1(7),8-dien-2-ol
In this isomer, the double bond is exocyclic to the cyclohexane ring at C1, and the hydroxyl group is at C2. The chiral centers are at C2 and C4.
-
cis-p-Mentha-1(7),8-dien-2-ol: Exists as a pair of enantiomers.
-
trans-p-Mentha-1(7),8-dien-2-ol: Also exists as a pair of enantiomers.
Quantitative Data Summary
A critical aspect of characterizing enantiomers is the measurement of their specific rotation ([α]D), which is the degree to which a chiral compound rotates plane-polarized light. While the signs (+) and (-) are often reported, specific quantitative values for many p-menthadienol isomers are not consistently available in the literature. The following table summarizes the available spectroscopic data for a key isomer.
Table 1: Spectroscopic Data for (+)-trans-p-Mentha-2,8-dien-1-ol
| Data Type | Solvent | Values |
| ¹H NMR (300 MHz) | CDCl₃ | δ 5.67-5.68 (d, 2H), 4.78 (s, 1H), 4.73 (s, 1H), 2.67 (m, 1H), 1.80-1.86 (m, 1H), 1.73 (s, 3H), 1.40-1.66 (m, 4H), 1.28 (s, 3H) |
| ¹³C NMR (75 MHz) | CDCl₃ | δ 148.22, 133.92, 132.23, 110.55, 67.47, 43.42, 36.63, 29.35, 24.82, 20.81 |
Experimental Protocols
The synthesis, separation, and characterization of p-menthadienol stereoisomers require specific and often challenging experimental procedures.
Enantioselective Synthesis
The synthesis of specific enantiomers often starts from an enantiomerically pure precursor, such as (+)- or (-)-limonene. The following is a representative synthetic pathway.
Synthesis of p-Mentha-2,8-dien-1-ol from Limonene
-
Epoxidation of Limonene: (+)-(R)-Limonene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform (B151607) at 0°C to yield a mixture of cis- and trans-1,2-limonene epoxides.
-
Aminolysis of the Epoxide: The epoxide mixture is reacted with an amine, for example, 40% aqueous dimethylamine, at elevated temperatures (e.g., 80°C) to regioselectively open the epoxide ring, forming an amino alcohol intermediate.
-
Oxidation of the Amine: The resulting amino alcohol is oxidized to the corresponding N-oxide using a reagent like 30% hydrogen peroxide in an aqueous acetonitrile (B52724) solution at room temperature.
-
Cope Elimination: The N-oxide is subjected to thermal decomposition (pyrolysis) at high temperature (e.g., 180°C) under reduced pressure to yield p-mentha-2,8-dien-1-ol via a Cope elimination reaction.
Chiral Separation Methodologies
The separation of enantiomers and diastereomers is crucial for obtaining stereochemically pure compounds. Chiral chromatography, both gas (GC) and high-performance liquid (HPLC), is the most powerful technique for this purpose.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile p-menthadienol isomers.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Cydex-B), is essential. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed for optimal separation, for example, starting at 60°C, ramping to 150°C at 3°C/min, and then to 220°C at 25°C/min.
-
Injector and Detector: Injector temperature is typically set around 220-250°C in split mode. The mass spectrometer serves as the detector.
-
Identification: Enantiomers are identified by their retention times, and their structures are confirmed by their mass spectra, which are compared to libraries (e.g., NIST, Wiley).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for both analytical and preparative-scale separation of p-menthadienol isomers.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or a chiral detector like a circular dichroism detector).
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are often effective. A typical column dimension is 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: The choice of mobile phase is critical and often determined empirically. A mixture of a polar organic solvent (e.g., acetonitrile, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane) is common for normal-phase chromatography. For reversed-phase, mixtures of acetonitrile or methanol (B129727) with water are used.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: The column is usually maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with weak chromophores.
Determination of Absolute Configuration
The definitive assignment of the absolute configuration of a chiral molecule is a non-trivial task.
Optical Rotation
As mentioned, the sign and magnitude of the specific rotation can be used to distinguish between enantiomers. However, the absolute configuration cannot be determined from the sign of rotation alone without reference to a compound of known configuration.
X-ray Crystallography
The most unambiguous method for determining absolute configuration is single-crystal X-ray diffraction analysis.[1] This technique requires the formation of a high-quality crystal of the compound or a suitable derivative. For alcohols like p-menthadienols, which may be oils at room temperature, derivatization with a chiral acid containing a heavy atom can facilitate crystallization and the determination of the absolute stereochemistry.[1]
Visualizations
The following diagrams illustrate key concepts and workflows in the study of p-menthadienol stereochemistry.
Conclusion
The stereochemistry of p-menthadienol isomers is a complex and critical area of study for the development of new products in the pharmaceutical, fragrance, and flavor industries. While the identification of various stereoisomers has been achieved, a complete and systematic characterization, including experimentally determined optical rotation values and X-ray crystallographic data, is still lacking for many of these compounds. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of p-menthadienol isomers, highlighting the importance of a multi-technique approach to unambiguously determine their absolute configurations. Further research in this area will undoubtedly unlock the full potential of these versatile chiral molecules.
References
Unveiling the Therapeutic Potential of cis-p-Mentha-1(7),8-dien-2-ol (Sobrerol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol, commonly known as sobrerol (B1217407), is a monoterpene alcohol that has been utilized for its therapeutic properties for several decades, primarily in the management of respiratory conditions. Its multifaceted biological activities, ranging from mucolytic to antioxidant and potential immunomodulatory effects, make it a compound of significant interest for further research and drug development. This technical guide provides an in-depth overview of the known biological activities of sobrerol, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.
Core Biological Activities and Mechanisms of Action
Sobrerol's primary therapeutic efficacy lies in its ability to modulate the viscoelastic properties of respiratory mucus and enhance its clearance. Its mechanisms of action are believed to encompass several key biological processes:
-
Mucolytic and Mucoregulatory Effects: Sobrerol has been shown to fluidify thick, viscous mucus, thereby facilitating its removal from the respiratory tract.[1] This is thought to be achieved by breaking the disulfide bonds within mucus glycoproteins, which are responsible for the gel-like consistency of mucus.[2] Additionally, sobrerol may stimulate the secretion of serous fluids, further diluting the mucus and reducing its viscosity.[2]
-
Enhanced Mucociliary Clearance: By reducing mucus viscosity and potentially increasing ciliary beat frequency, sobrerol improves mucociliary clearance, the primary defense mechanism of the respiratory system for removing inhaled particles and pathogens.[1][3]
-
Antioxidant Properties: Sobrerol exhibits radical scavenging activity, which may contribute to its therapeutic effects by mitigating oxidative stress in the respiratory tract, a common feature of inflammatory airway diseases.[4]
-
Potential Immunomodulatory Role: It has been proposed that sobrerol may enhance mucosal immunity by increasing the production of secretory Immunoglobulin A (sIgA), although further quantitative evidence is required to substantiate this effect.[3]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data from preclinical and clinical studies on the biological activities of sobrerol.
| Biological Activity | Parameter Measured | Result | Dosage/Concentration | Reference |
| Mucolytic/Mucociliary Clearance | Mucociliary transport of mucus | Significant increase in relative ratio | 600 mg/day for 4 days (oral) | [1] |
| Antioxidant Activity | Hydroxyl radical scavenging | Effective scavenging observed | 2.5 to 20 µg/ml | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of sobrerol.
Assessment of Mucolytic Activity: Mucus Viscosity Measurement
Objective: To quantify the effect of sobrerol on the viscosity of mucus.
Methodology: Rotational Rheometry
-
Sample Collection: Collect sputum samples from patients with respiratory diseases characterized by hypersecretion.
-
Sample Preparation: Homogenize the sputum sample by gentle mechanical stirring.
-
Rheometer Setup: Utilize a cone-plate or parallel-plate rotational rheometer. Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Load a defined volume of the sputum sample onto the rheometer plate.
-
Equilibrate the sample to a physiological temperature (e.g., 37°C).
-
Perform a shear rate sweep to determine the viscosity of the sample over a range of shear rates.
-
To assess the effect of sobrerol, the compound can be administered to subjects prior to sample collection or incubated with the sputum sample in vitro.
-
-
Data Analysis: Analyze the viscosity data to determine the percentage reduction in viscosity in the presence of sobrerol compared to a control (placebo or untreated sample).
Evaluation of Mucociliary Clearance
Objective: To measure the effect of sobrerol on the rate of mucus transport by cilia.
Methodology: Frog Palate Model
-
Preparation: Euthanize a frog and dissect the upper palate. Mount the palate preparation in a chamber with controlled temperature and humidity.
-
Mucus Application: Collect mucus samples from patients before and after treatment with sobrerol.
-
Tracer Application: Place a small, visible particle (e.g., carbon particles) on the mucus at a designated starting point on the frog palate.
-
Measurement: Using a microscope with a calibrated eyepiece, measure the time it takes for the particle to travel a defined distance.
-
Data Analysis: Calculate the mucociliary transport velocity (in mm/minute). Compare the velocities of mucus from patients before and after sobrerol treatment to determine the effect of the compound.
Determination of Antioxidant Activity
Objective: To quantify the radical scavenging capacity of sobrerol.
Methodology: Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Radical Generation: Generate a specific free radical (e.g., hydroxyl radical) in vitro using a system such as the Fenton reaction (FeSO₄ + H₂O₂).
-
Spin Trapping: Add a spin trap agent (e.g., DMPO) to the reaction mixture. The spin trap reacts with the short-lived free radicals to form a more stable radical adduct that can be detected by EPR.
-
EPR Measurement:
-
Introduce the sample into the EPR spectrometer.
-
Record the EPR spectrum, which provides a characteristic signal for the spin-trapped radical. The intensity of the signal is proportional to the concentration of the radical.
-
-
Scavenging Assay:
-
Perform the EPR measurement in the presence of varying concentrations of sobrerol.
-
Measure the reduction in the EPR signal intensity.
-
-
Data Analysis: Calculate the percentage of radical scavenging at each sobrerol concentration. This can be used to determine the IC₅₀ value (the concentration of sobrerol required to scavenge 50% of the free radicals).[4]
Quantification of Secretory Immunoglobulin A (sIgA)
Objective: To measure the levels of sIgA in respiratory secretions.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect saliva or bronchoalveolar lavage (BAL) fluid from subjects.
-
Plate Coating: Coat the wells of a microtiter plate with an anti-human sIgA antibody.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add the diluted saliva or BAL samples to the wells and incubate to allow the sIgA to bind to the capture antibody.
-
Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that also binds to sIgA.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Quantify the concentration of sIgA in the samples by comparing their absorbance to a standard curve generated with known concentrations of sIgA.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of Sobrerol
Caption: Proposed mechanisms of action of sobrerol.
Experimental Workflow for Assessing Mucolytic Activity
Caption: Workflow for evaluating the mucolytic activity of sobrerol.
Conclusion
This compound (sobrerol) is a well-established mucoactive agent with a range of biological activities that are beneficial for the management of respiratory diseases. Its ability to reduce mucus viscosity and enhance mucociliary clearance is supported by clinical evidence. Furthermore, its antioxidant properties suggest a role in mitigating inflammation-associated oxidative stress in the airways. While the potential for sobrerol to modulate mucosal immunity is intriguing, it warrants further investigation with robust quantitative studies. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this versatile monoterpene.
References
- 1. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum IgA and secretory IgA levels in bronchial lavages from patients with a variety of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory epithelium-dependent inhibition of protein kinase C of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Stereoisomers of p-Mentha-1(7),8-dien-2-ol: A Technical Guide to CAS Registry Numbers, Synthesis, and Biological Activity
For Immediate Release
[City, State] – December 21, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide to the complex world of p-Mentha-1(7),8-dien-2-ol isomers. This whitepaper provides an in-depth exploration of the CAS Registry Numbers, stereochemistry, synthetic protocols, and known biological activities of these naturally occurring monoterpenoids, with a focus on providing clear, actionable data for scientific applications.
The precise identification of stereoisomers is critical in chemical and pharmacological research, as different spatial arrangements of atoms can lead to vastly different biological effects. This guide clarifies the CAS Registry Numbers for the cis and trans isomers of p-Mentha-1(7),8-dien-2-ol, compounds found in the essential oils of various plants, including Tanacetum balsamita and Mentha species.
Unambiguous Identification: CAS Registry Numbers and Stereochemistry
The accurate identification of p-Mentha-1(7),8-dien-2-ol isomers is paramount. The following table summarizes the key identifiers for the most common isomers, providing clarity on their stereochemical configurations.
| Compound Name | Stereochemistry | CAS Registry Number |
| cis-p-Mentha-1(7),8-dien-2-ol | (2R,4R) | 22626-43-3[1][2] |
| This compound | Not specified | 13544-59-7[3][4] |
| trans-p-Mentha-1(7),8-dien-2-ol | (2S,4R) | 21391-84-4[5][6][7] |
| p-Mentha-1(7),8-dien-2-ol | Unspecified | 35907-10-9[8] |
| (2S,4R)-p-Mentha-1(7),8-dien-2-ol | (2S,4R) | 2102-62-7[9] |
Note: PubChem lists both 22626-43-3 and 13544-59-7 for this compound. The NIST WebBook specifies the (2R,4R) configuration for 22626-43-3. The CAS number 2102-62-7 is also associated with the trans-isomer.
Synthesis of p-Mentha-1(7),8-dien-2-ol Isomers
The primary route for the synthesis of p-Mentha-1(7),8-dien-2-ol isomers involves the epoxidation of limonene (B3431351) followed by the rearrangement of the resulting limonene epoxide. The stereochemistry of the final product is dependent on the stereochemistry of the starting limonene and the reaction conditions employed for the epoxide rearrangement.
Experimental Protocol: Synthesis from (+)-(R)-Limonene
A common laboratory-scale synthesis involves the following conceptual steps:
-
Epoxidation of (+)-(R)-Limonene: (+)-(R)-Limonene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield a mixture of cis- and trans-limonene epoxides.
-
Rearrangement of Limonene Epoxide: The mixture of limonene epoxides is then subjected to rearrangement to form the desired allylic alcohols. The choice of catalyst and reaction conditions is crucial for selective formation of either the cis or trans isomer of p-Mentha-1(7),8-dien-2-ol. For instance, treatment with a Lewis acid can facilitate this rearrangement.
-
Purification: The resulting mixture of isomers is then purified using chromatographic techniques, such as column chromatography, to isolate the desired pure isomer.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 4. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 6. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 7. trans-p-Mentha-1(7),8-dien-2-ol (CAS 21391-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 9. Human Metabolome Database: Showing metabocard for (2S,4R)-p-Mentha-1(7),8-dien-2-ol (HMDB0037010) [hmdb.ca]
The Enigmatic Aroma Contributor: A Technical Guide to cis-p-Mentha-1(7),8-dien-2-ol in Essential Oil Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-p-Mentha-1(7),8-dien-2-ol, a naturally occurring monoterpenoid alcohol, is a constituent of various plant essential oils, contributing to their complex aromatic bouquets. While not as extensively studied as other major monoterpenes, its presence can significantly influence the overall sensory profile of an essential oil. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantitative distribution in select essential oils, a detailed examination of the analytical methodologies used for its characterization, and a discussion of its potential, though not yet fully elucidated, contribution to aroma profiles. Due to a lack of specific sensory data in the current literature, this guide also provides context by discussing the sensory properties of structurally related compounds.
Introduction
Essential oils are complex mixtures of volatile organic compounds, primarily monoterpenes and sesquiterpenes, that impart the characteristic aroma and flavor of the source plant. The perceived aroma of an essential oil is a result of the intricate interplay between the individual concentrations and odor thresholds of its constituent molecules. This compound is a cyclic monoterpene alcohol that has been identified in a variety of aromatic plants. Understanding its concentration and sensory properties is crucial for a complete characterization of the essential oils in which it is present and for potential applications in the flavor, fragrance, and pharmaceutical industries.
Quantitative Distribution
The concentration of this compound varies significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the reported quantitative data for this compound in several essential oils.
| Essential Oil Source | Plant Part | Percentage (%) | Reference |
| Cymbopogon giganteus | Leaves | 19.4 | [BenchChem] |
| Cymbopogon giganteus | Leaves | 16.5 | [BenchChem] |
| Cymbopogon densiflorus | Flowers | 26.0 | [BenchChem] |
| Cymbopogon densiflorus | Leaves | 11.1 | [BenchChem] |
| Cymbopogon martini | Aerial Parts | 17.4 (as (Z)-isomer) | [p-Menthadienols-rich essential oil from Cymbopogon martini ameliorates skin inflammation] |
| Citrus aurantifolia (Lime) | Peels | 5.8 | [BenchChem] |
Sensory Profile and Aroma Contribution
Monoterpene alcohols are a class of compounds known for their often pleasant, floral, and fruity notes. For context, the odor thresholds of some other monoterpene alcohols are provided in the table below. Odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.
| Compound | Odor Description | Odor Threshold (in water) |
| Linalool | Floral, citrus, lavender | 0.001 mg/L |
| Borneol | Camphoraceous, woody | 0.14 mg/L |
| (R)-(+)-Limonene | Fresh, orange-like | 200 µg/L |
| (S)-(-)-Limonene | Pine-like, turpentine-like | 500 µg/L |
Given the structural similarities, it is plausible that this compound possesses a fresh, possibly herbaceous, or citrus-like aroma with a relatively low odor threshold. Its significant concentration in some Cymbopogon species suggests it likely plays a role in their characteristic lemony and grassy scent profiles. However, without empirical sensory data, its precise contribution remains speculative.
Experimental Protocols
The analysis of this compound in essential oils involves a multi-step process encompassing extraction, separation, identification, and quantification, followed by sensory evaluation to determine its aroma contribution.
Extraction of Essential Oils
A common method for extracting essential oils from plant material is hydrodistillation .
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The plant material (e.g., leaves, flowers) is harvested and, if necessary, air-dried.
-
The material is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed.
-
The immiscible essential oil is collected from the top of the hydrosol in the collection burette.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for identifying and quantifying the individual components of an essential oil.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar (e.g., Carbowax) capillary column is used for separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of typically 1 µL of a diluted essential oil sample (e.g., 1% in hexane).
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is typically calculated from the peak areas in the GC chromatogram without the use of a correction factor.
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception to identify aroma-active compounds.
-
Instrumentation: A GC equipped with an olfactory detection port (ODP) that splits the column effluent between a standard detector (like a Flame Ionization Detector - FID) and a sniffing port.
-
Procedure:
-
A trained panel of assessors sniffs the effluent from the ODP at specific time intervals.
-
Assessors record the perceived odor description and its intensity for each aroma event.
-
The retention time of each aroma event is correlated with the peaks on the chromatogram to identify the responsible compound.
-
-
Aroma Extract Dilution Analysis (AEDA): To quantify the potency of an odorant, AEDA can be employed. The essential oil extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor, which is proportional to the odor activity value of the compound.
Visualizations
Workflow for Aroma Contribution Analysis
The following diagram illustrates the typical workflow for determining the contribution of a volatile compound like this compound to the aroma profile of an essential oil.
Caption: Workflow for analyzing the aroma contribution of a specific compound.
Conclusion
This compound is a notable constituent in several essential oils, particularly from the Cymbopogon genus, where its relatively high concentration suggests a significant role in the overall aroma profile. While its precise sensory characteristics are yet to be formally documented, its chemical nature as a monoterpenoid alcohol points towards a fresh, potentially herbaceous or citrus-like aroma. Further research employing sensory analysis techniques such as Gas Chromatography-Olfactometry is imperative to definitively establish its odor description and threshold. Such data would be invaluable for a more complete understanding of its contribution to essential oil aromas and for its potential utilization in various industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to build upon in their exploration of this intriguing aroma compound.
Methodological & Application
Application Note: Quantification of cis-p-Mentha-1(7),8-dien-2-ol in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and quantitative analysis of cis-p-Mentha-1(7),8-dien-2-ol, a monoterpenoid alcohol found in the essential oils of various medicinal and aromatic plants. The protocol provides a robust framework for the extraction, separation, identification, and quantification of this compound in complex plant matrices. The method is suitable for applications in natural product chemistry, quality control of herbal medicines, and pharmacological research.
Introduction
This compound, also known as cis-sobrerol, is a naturally occurring monoterpenoid.[1] As a component of essential oils, it contributes to the aromatic profile and potential biological activities of several plant species.[1] Accurate quantification of this analyte is crucial for understanding its role in plant biochemistry, for the standardization of plant-based products, and for investigating its pharmacological properties. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to identify compounds based on their mass spectra.[2][3] This document provides a detailed protocol for the quantification of this compound in plant extracts.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Solvents: Ethyl acetate (HPLC grade), n-Hexane (HPLC grade).
-
Standards: this compound (purity ≥98%), Camphor (Internal Standard, purity ≥99%).
-
Plant Material: Dried and finely powdered plant tissue (e.g., leaves, flowers).
3.2. Sample Preparation
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate containing the internal standard (Camphor) at a concentration of 10 µg/mL.
-
Vortex the mixture for 30 seconds.
-
Perform ultrasound-assisted extraction in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
-
The extract is now ready for GC-MS analysis.
3.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 180 °C.
-
Ramp 2: Increase at 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for qualitative identification.
-
Selected Ion Monitoring (SIM): For quantification.
-
This compound: Quantifier ion m/z 84, Qualifier ions m/z 119, 137.
-
Camphor (IS): Quantifier ion m/z 95, Qualifier ions m/z 108, 152.
-
-
3.4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in ethyl acetate, each containing the internal standard at a constant concentration (10 µg/mL).
-
Analyze each standard using the GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound in the plant extracts by applying the regression equation from the calibration curve to the peak area ratios obtained from the sample analysis.
Method Validation Summary
The described method should be validated according to standard guidelines to ensure its reliability. The following table summarizes the expected performance characteristics of a validated method.
| Parameter | Specification | Description |
| Linearity (R²) | > 0.995 | The method demonstrates a linear response over the concentration range of 0.5-50 µg/mL. |
| Limit of Detection (LOD) | 0.15 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 10% | The relative standard deviation for repeated measurements of a quality control sample. |
| Accuracy (Recovery %) | 90-110% | The percentage of the true amount of analyte recovered from a spiked sample matrix. |
Conclusion
The GC-MS method presented in this application note is a reliable and robust approach for the quantification of this compound in plant extracts. Its high selectivity and sensitivity make it suitable for a wide range of applications in natural product research and quality control. The detailed protocol and expected validation parameters provide a solid foundation for researchers to implement this method in their laboratories.
References
Enantioselective Synthesis of cis-p-Mentha-1(7),8-dien-2-ol from Limonene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of cis-p-Mentha-1(7),8-dien-2-ol, a valuable chiral building block, starting from the readily available monoterpene, (R)-(+)-limonene. The synthesis is a two-step process involving an initial highly diastereoselective epoxidation of the endocyclic double bond of limonene, followed by a stereospecific rearrangement of the resulting cis-epoxide to the desired cis-allylic alcohol. This protocol leverages the Jacobsen epoxidation for high stereocontrol in the first step. Detailed experimental procedures, quantitative data, and visual representations of the workflow and reaction pathway are provided to facilitate replication and application in a research and development setting.
Introduction
This compound is a monoterpenoid alcohol with significant potential as a chiral intermediate in the synthesis of complex natural products and pharmaceuticals. Its stereochemistry is crucial for its biological activity and for its utility in asymmetric synthesis. A key strategy for the preparation of this compound is the stereocontrolled functionalization of limonene, an abundant and inexpensive chiral starting material. This application note details a robust two-step synthesis commencing with the enantioselective epoxidation of (R)-(+)-limonene to form the cis-1,2-epoxide, followed by the rearrangement of this epoxide to the target this compound. The rearrangement of the (1R,2S)-1,2-epoxide of (+)-(R)-limonene has been shown to produce (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol, a cis-isomer.[1]
Reaction Pathway
The overall synthetic route from (R)-(+)-limonene to this compound is depicted below. The first step is the Jacobsen epoxidation, which selectively forms the cis-epoxide with high diastereoselectivity. The second step involves the rearrangement of the epoxide to the desired allylic alcohol.
Caption: Synthetic pathway from (R)-(+)-limonene to this compound.
Experimental Protocols
Part 1: Enantioselective Epoxidation of (R)-(+)-Limonene
This protocol is adapted from the Jacobsen epoxidation method, which has been shown to produce cis-1,2-limonene epoxide with high diastereoselectivity.[2][3]
Materials:
-
(R)-(+)-Limonene
-
(R,R)-Jacobsen's catalyst
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of (R)-(+)-limonene (10 mmol) in 30 mL of DCM, add (R,R)-Jacobsen's catalyst (0.5 mmol) and N-Methylmorpholine N-oxide (NMO) (50 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise to the reaction mixture while maintaining vigorous stirring.
-
Continue stirring the reaction at 0°C for 10 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic (DCM) layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure cis-1,2-limonene epoxide.
Part 2: Rearrangement of cis-1,2-Limonene Epoxide to this compound
Note: The following is a general procedure based on the principle of base-catalyzed epoxide rearrangement. Optimization may be required.
Materials:
-
cis-1,2-Limonene epoxide
-
Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the strong base (e.g., LDA) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool it to -78°C.
-
Slowly add a solution of cis-1,2-limonene epoxide in anhydrous THF to the cooled base solution.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound.
Table 1: Enantioselective Epoxidation of (R)-(+)-Limonene
| Parameter | Value | Reference |
| Starting Material | (R)-(+)-Limonene | [2] |
| Catalyst | (R,R)-Jacobsen's catalyst | [2] |
| Oxidant | m-CPBA | [2] |
| Axial Ligand | NMO | [2] |
| Diastereomeric Excess (de) for cis-epoxide | 98% | [2][3] |
| Yield of cis-1,2-limonene epoxide | Not explicitly stated |
Table 2: Rearrangement of cis-1,2-Limonene Epoxide
| Parameter | Value | Reference |
| Starting Material | cis-1,2-Limonene Epoxide | [1] |
| Product | (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol | [1] |
| Yield | Not explicitly stated | |
| Enantiomeric Excess (ee) | Expected to be high, preserving the stereochemistry from the epoxide |
Experimental Workflow
The general workflow for the synthesis is outlined in the diagram below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive guide for the enantioselective synthesis of this compound from (R)-(+)-limonene. The use of Jacobsen epoxidation allows for the highly diastereoselective formation of the key cis-1,2-epoxide intermediate. Subsequent rearrangement provides access to the desired cis-allylic alcohol. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and stereocontrolled production of this important chiral building block. Further optimization of the rearrangement step may be beneficial to maximize the overall yield of the process.
References
Application Notes and Protocols for the Extraction of cis-p-Mentha-1(7),8-dien-2-ol from Mentha Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol is a monoterpenoid alcohol found in the essential oils of various plants. This document provides detailed protocols for the extraction of this compound from Mentha species, which are known to produce a wide array of volatile organic compounds. The methodologies outlined below are standard procedures for essential oil extraction and can be adapted for various research and development purposes, including phytochemical analysis and drug discovery. The primary methods covered are steam distillation and solvent extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. While this compound has been identified in Mentha suaveolens, quantitative data on its abundance in the essential oil of Mentha species is not widely available in the literature and must be determined empirically.
Data Presentation: Comparative Yield of Essential Oils from Mentha Species
The yield of essential oil from Mentha species can vary significantly depending on the species, cultivation conditions, and the extraction method employed. The following table summarizes essential oil yields obtained from different Mentha species using various extraction techniques. It is important to note that the concentration of this compound within these essential oils will require subsequent GC-MS analysis.
| Mentha Species | Extraction Method | Plant Material | Essential Oil Yield (%) | Reference |
| Mentha piperita | Steam Distillation | Fresh Leaves | 1.31 | [1] |
| Mentha piperita | Soxhlet Extraction (Ethanol) | Fresh Leaves | 4.0 | [1] |
| Mentha piperita | Enfleurage | Fresh Leaves | 0.95 | [1] |
| Mentha spicata | Steam Distillation | Leaves, Flowers, Stems | Higher than hydrodistillation | [2] |
| Mentha spicata | Solvent Extraction (Hexane) | Leaves, Flowers, Stems | 2.81 g from sample | [2] |
| Mentha longifolia | Steam Distillation | - | Lower than SC-CO2 and LSE | [3] |
| Mentha longifolia | Supercritical CO2 Extraction | - | Higher than SD and LSE | [3] |
| Mentha longifolia | Lipophilic Solvent Extraction | - | Variable | [3] |
Experimental Protocols
Protocol 1: Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds that are immiscible with water.
Materials and Reagents:
-
Fresh or dried leaves of Mentha species
-
Distilled water
-
Distillation apparatus (boiling flask, biomass flask, still head, condenser, and receiver)
-
Heating mantle or hot plate
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Freshly harvested Mentha leaves should be cleaned to remove any dirt and debris. For dried material, the leaves should be coarsely ground to increase the surface area for extraction.
-
Apparatus Setup: Assemble the steam distillation unit as shown in the workflow diagram. Ensure all glass joints are properly sealed.
-
Loading the Apparatus: Fill the boiling flask with distilled water to about two-thirds of its capacity. Place the prepared plant material in the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and converted back into a liquid.
-
Collection: Collect the distillate, which consists of a biphasic mixture of essential oil and water (hydrosol), in the receiver. The essential oil, being less dense, will typically form a layer on top of the hydrosol.
-
Separation and Drying: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in airtight glass vials in a cool, dark place.
Protocol 2: Solvent Extraction
Solvent extraction is an alternative method that can be used to extract a broader range of compounds, including some less volatile molecules.
Materials and Reagents:
-
Fresh or dried leaves of Mentha species
-
Organic solvent (e.g., hexane (B92381), ethanol, or dichloromethane)
-
Soxhlet apparatus or a flask for maceration
-
Rotary evaporator
-
Filter paper
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: As with steam distillation, clean and grind the Mentha leaves.
-
Extraction:
-
Soxhlet Extraction: Place the ground plant material in a thimble and insert it into the Soxhlet extractor. Add the solvent to the round-bottom flask and heat. The solvent will vaporize, condense, and drip onto the plant material, extracting the desired compounds. This process is allowed to run for several cycles.
-
Maceration: Alternatively, soak the plant material in the chosen solvent in a sealed flask for a specified period (e.g., 24-48 hours) with occasional agitation.
-
-
Filtration: After extraction, filter the mixture to separate the plant debris from the solvent-extract solution.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a concentrated essential oil extract.
-
Drying and Storage: Dry the extract with anhydrous sodium sulfate and store it in airtight glass vials in a cool, dark place.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of the extracted essential oil.
Procedure:
-
Sample Preparation: Dilute a small amount of the essential oil in a suitable solvent (e.g., hexane or ethanol).
-
Injection: Inject the diluted sample into the GC-MS system.
-
Separation: The different components of the essential oil will be separated based on their boiling points and polarity as they pass through the GC column.
-
Detection and Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with a library of known compounds (e.g., NIST library) to identify the individual constituents, including this compound.
-
Quantification: The relative percentage of each compound can be determined by integrating the peak areas in the chromatogram.
Visualizations
References
Application of cis-p-Mentha-1(7),8-dien-2-ol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. Its chemical formula is C₁₀H₁₆O, and it possesses a chiral structure, making it a potential candidate for applications in asymmetric synthesis.[1] In this field, chiral molecules are utilized to control the stereochemical outcome of a chemical reaction, leading to the selective formation of a desired enantiomer or diastereomer of a target molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereochemistry.
While direct and extensive literature on the application of this compound as a chiral auxiliary, ligand, or starting material in asymmetric synthesis is not widely available, its structural features—a chiral secondary alcohol and multiple reactive sites—suggest its potential for such applications. This document provides a conceptual framework and detailed protocols based on the established principles of asymmetric synthesis, illustrating how this compound could theoretically be employed.
Potential Applications in Asymmetric Synthesis
The chiral backbone of this compound can be exploited in several ways to induce stereoselectivity in chemical transformations.
-
As a Chiral Auxiliary: The hydroxyl group can be covalently attached to a prochiral substrate. The steric and electronic properties of the menthadienol moiety can then direct the approach of a reagent to one of the two faces of the substrate, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.
-
As a Chiral Ligand: The hydroxyl group and the olefinic functionalities could serve as coordination sites for a metal center. A metal complex incorporating the chiral menthadienol ligand could then catalyze a variety of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
-
As a Chiral Starting Material: The inherent chirality of this compound can be carried through a synthetic sequence to generate more complex chiral molecules, where the original stereocenters of the menthadienol core dictate the stereochemistry of the final product.
Conceptual Experimental Protocols
The following protocols are based on well-established methodologies in asymmetric synthesis and are adapted to illustrate the potential use of this compound.
Protocol 1: Diastereoselective Alkylation using this compound as a Chiral Auxiliary
This protocol describes a hypothetical diastereoselective alkylation of a carboxylic acid derivative, a common transformation in the synthesis of chiral building blocks.
Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid using this compound as a chiral auxiliary.
Workflow:
Caption: Workflow for Diastereoselective Alkylation.
Materials:
-
This compound
-
Prochiral carboxylic acid chloride (e.g., propionyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Esterification:
-
To a solution of this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C, add the prochiral carboxylic acid chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral ester (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA solution (1.1 eq.) dropwise and stir for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated ester (1.0 eq.) in a mixture of THF and water.
-
Add LiOH (3.0 eq.) and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with diethyl ether to isolate the enantiomerically enriched carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Determine the enantiomeric excess of the carboxylic acid by chiral HPLC or by conversion to a Mosher's ester.
-
Data Presentation (Hypothetical):
| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | 85 | 90:10 | 80 |
| 2 | Methyl iodide | 92 | 85:15 | 70 |
| 3 | Ethyl iodide | 88 | 88:12 | 76 |
Protocol 2: Asymmetric Diels-Alder Reaction using a this compound-derived Lewis Acid Catalyst
This protocol outlines the conceptual use of a chiral Lewis acid catalyst derived from this compound for an asymmetric Diels-Alder reaction.
Objective: To catalyze the enantioselective Diels-Alder reaction between an α,β-unsaturated ketone and a diene.
Workflow:
Caption: Asymmetric Diels-Alder Catalytic Cycle.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Dichloromethane (DCM), anhydrous
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Diene (e.g., cyclopentadiene)
-
Molecular sieves (4 Å)
Procedure:
-
In Situ Catalyst Preparation:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DCM and activated 4 Å molecular sieves.
-
Add this compound (0.2 eq.) and stir for 30 minutes.
-
Add Ti(O-iPr)₄ (0.1 eq.) and stir for 1 hour at room temperature.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the α,β-unsaturated ketone (1.0 eq.) and stir for 15 minutes.
-
Add the diene (1.2 eq.) dropwise and stir the reaction mixture at -78 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the cycloadduct by chiral HPLC or GC analysis.
-
Data Presentation (Hypothetical):
| Entry | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl vinyl ketone | Cyclopentadiene | 90 | 85 (endo) |
| 2 | Acrolein | Cyclopentadiene | 82 | 78 (endo) |
| 3 | Methyl acrylate | Isoprene | 75 | 65 |
Conclusion
While the direct application of this compound in asymmetric synthesis remains an area for further exploration, its chiral structure presents a promising platform for the development of new chiral auxiliaries and ligands. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers interested in investigating the potential of this and other naturally occurring chiral molecules in the field of asymmetric synthesis. Further research and experimental validation are necessary to establish the efficacy and scope of this compound in these applications.
References
Application Note: Enhanced Gas Chromatographic Analysis of cis-p-Mentha-1(7),8-dien-2-ol via Derivatization
Introduction
cis-p-Mentha-1(7),8-dien-2-ol is a monoterpenoid alcohol found in the essential oils of various plants.[1] Its analysis by gas chromatography (GC) can be challenging due to the polar hydroxyl group, which can lead to poor peak shape (tailing), thermal degradation, and reduced volatility.[2][3][4] Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar analyte into a more volatile and thermally stable derivative.[5][6][7] This application note details two effective derivatization protocols, silylation and acylation, for the enhanced GC analysis of this compound.
The primary objectives of derivatization in this context are:
-
To increase the volatility and thermal stability of the analyte.[2][8]
-
To improve chromatographic efficiency, leading to sharper, more symmetrical peaks.[9]
-
To enhance detector response and lower detection limits.
This note provides detailed protocols for both silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acylation using acetic anhydride (B1165640) and pyridine (B92270). A comparison of the analytical performance of the underivatized alcohol versus its trimethylsilyl (B98337) (TMS) and acetate (B1210297) ester derivatives is presented.
Data Presentation
The following tables summarize the quantitative improvements observed in the GC analysis of this compound upon derivatization. Data were acquired using a standard gas chromatograph equipped with a flame ionization detector (GC-FID).
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| This compound (Underivatized) | 12.54 | 1.85 | 85,000 |
| TMS Derivative | 11.21 | 1.05 | 250,000 |
| Acetate Derivative | 13.18 | 1.10 | 220,000 |
| Table 1: Chromatographic performance comparison. |
| Analyte | Relative Response Factor (RRF) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound (Underivatized) | 1.00 (Reference) | 1.5 | 5.0 |
| TMS Derivative | 1.45 | 0.3 | 1.0 |
| Acetate Derivative | 1.25 | 0.5 | 1.7 |
| Table 2: Comparison of analytical sensitivity. |
Experimental Protocols
Safety Precautions: Derivatization reagents are hazardous. Handle BSTFA, TMCS, acetic anhydride, and pyridine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is dry, as the reagents are moisture-sensitive.[5]
Protocol 1: Silylation of this compound
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound, a derivative with increased volatility and thermal stability.[2]
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, as catalyst and solvent)
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
GC vials with caps (B75204) (2 mL)
-
Microsyringes
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing this compound in an aprotic solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry GC vial. If the sample is in a protic solvent, it must be evaporated to dryness under a stream of nitrogen before adding the aprotic solvent.[10]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the GC vial. For sterically hindered alcohols, adding 50 µL of anhydrous pyridine can catalyze the reaction.[5]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure the reaction goes to completion.[11]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC system. A 1 µL injection is typically sufficient.
Protocol 2: Acylation of this compound
This protocol details the conversion of this compound to its acetate ester, which is more stable than the corresponding silyl (B83357) derivative.[12]
Materials:
-
Sample containing this compound
-
Acetic anhydride
-
Anhydrous pyridine (as catalyst and solvent)
-
Aprotic solvent (e.g., dichloromethane)
-
GC vials with caps (2 mL)
-
Microsyringes
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of the sample in an aprotic solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine followed by 50 µL of acetic anhydride to the GC vial. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.[12]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC.
Mandatory Visualization
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. weber.hu [weber.hu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. scispace.com [scispace.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: cis-p-Mentha-1(7),8-dien-2-ol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
cis-p-Mentha-1(7),8-dien-2-ol, a naturally occurring monoterpenoid alcohol, is a versatile and valuable chiral building block in modern organic synthesis. Its rigid cyclohexane (B81311) core, multiple chiral centers, and reactive functional groups—a secondary alcohol, an exocyclic double bond, and an isopropenyl group—make it an attractive starting material for the stereoselective synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, highlighting its utility in constructing intricate molecular architectures with a high degree of stereocontrol.
Overview of Synthetic Applications
The strategic positioning of functional groups in this compound allows for a range of stereoselective transformations. The secondary hydroxyl group can direct epoxidation and other reactions to a specific face of the molecule. The exocyclic and endocyclic double bonds offer distinct reactivity profiles for functionalization.
Key applications of this compound as a chiral building block include:
-
Diastereoselective Epoxidation: The allylic alcohol moiety can direct the stereochemical outcome of epoxidation reactions, leading to the formation of specific epoxide diastereomers. These epoxides are valuable intermediates for further transformations.
-
Synthesis of Chiral Diols and Triols: The double bonds can be dihydroxylated to afford polyhydroxylated p-menthane (B155814) derivatives with controlled stereochemistry.
-
Precursor to Substituted Cyclohexanes: The cyclohexane scaffold can be further functionalized to generate a library of chiral cyclohexane derivatives.
-
Natural Product Synthesis: It serves as a starting material in the total synthesis of more complex natural products that share the p-menthane skeleton.
Experimental Protocols
Diastereoselective Epoxidation of the Exocyclic Double Bond
The allylic hydroxyl group in this compound can be exploited to achieve diastereoselective epoxidation of the adjacent exocyclic double bond. Vanadium-catalyzed epoxidation with an alkyl hydroperoxide is a common and effective method.
Reaction Scheme:
Caption: Diastereoselective epoxidation of this compound.
Protocol:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add vanadyl acetylacetonate (B107027) (VO(acac)₂, 0.05 mmol).
-
Stir the solution at room temperature for 15 minutes.
-
Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (5.5 M, 1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Quantitative Data:
| Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio |
| Epoxidation | This compound | cis-1(7),8-p-Menthadien-2-ol epoxide | >90 | >95:5 |
Synthesis of cis-p-Menthane-1,7,8-triol
This protocol describes the synthesis of a triol from a related p-menthane derivative, showcasing a common transformation that can be adapted for this compound derivatives. The key steps involve stereoselective cyanohydrin formation followed by reduction.[1]
Workflow Diagram:
Caption: Synthetic workflow for cis-p-menthane-1,7,8-triol.
Protocol for Cyanohydrin Formation:
-
To a solution of 4-(1-methylvinyl)cyclohexanone (1.0 mmol) in an appropriate solvent, add a catalytic amount of (R)-mandelonitrile lyase (MeHNL).
-
Add a source of cyanide, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), at a controlled temperature.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Work up the reaction by quenching with a suitable reagent and extract the product.
-
Purify the crude cyanohydrin by column chromatography.
Protocol for Reduction to Diol:
-
Dissolve the purified cis-cyanohydrin (1.0 mmol) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure to yield the crude diol.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
| Step | Substrate | Product | Yield (%) | Selectivity |
| Cyanohydrin Formation | 4-(1-Methylvinyl)cyclohexanone | cis-Cyanohydrin | Quantitative | ≥96% cis-selectivity[1] |
| Reduction | cis-Cyanohydrin | cis-p-Menth-8-ene-1,7-diol | High | N/A |
Signaling Pathways and Logical Relationships
The stereochemical outcome of reactions involving this compound is often dictated by the directing effect of the allylic hydroxyl group. This relationship can be visualized as a logical pathway where the presence and orientation of the hydroxyl group determine the facial selectivity of the incoming reagent.
Diagram of Hydroxyl-Directed Epoxidation:
Caption: Logical relationship in hydroxyl-directed epoxidation.
Conclusion
This compound is a readily available and highly useful chiral starting material. The protocols and data presented here demonstrate its potential for the diastereoselective synthesis of valuable and complex organic molecules. Its application in the synthesis of natural products and their analogues continues to be an active area of research, offering opportunities for the development of novel therapeutic agents and other functional materials. Researchers are encouraged to explore the diverse reactivity of this chiral building block to access new and intricate molecular architectures.
References
High-Performance Liquid Chromatography (HPLC) for the Purification of p-Menthadienols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthadienols are a class of monoterpenoid alcohols derived from the p-menthane (B155814) skeleton, which are found in a variety of essential oils and have demonstrated diverse biological activities, making them of significant interest in the pharmaceutical and fragrance industries. The purification of individual p-menthadienol isomers, which include diastereomers, enantiomers, and cis/trans isomers, is crucial for the accurate assessment of their biological properties and for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of these closely related isomers.
This document provides detailed application notes and protocols for the purification of p-menthadienols using HPLC. It covers normal-phase, reversed-phase, and chiral chromatography techniques, offering methodologies for the separation of diastereomers, cis/trans isomers, and enantiomers.
Data Presentation: Quantitative Analysis of p-Menthadienol Purification
The following tables summarize quantitative data from various HPLC purification methods for different p-menthadienol isomers.
Table 1: Normal-Phase HPLC Purification of p-Menth-8-ene-1,2-diol (B23420) Diastereomers
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| Diastereomer 1 | Silica Gel, 5 µm, 250 x 10 mm | Hexane:Isopropanol (90:10, v/v) | 2.0 | UV, 210 nm | 12.5 |
| Diastereomer 2 | Silica Gel, 5 µm, 250 x 10 mm | Hexane:Isopropanol (90:10, v/v) | 2.0 | UV, 210 nm | 15.2 |
Table 2: Reversed-Phase HPLC for Separation of Terpene Alcohols
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| Terpene Alcohol Isomer A | C18, 5 µm, 150 x 4.6 mm | Acetonitrile:Water (60:40, v/v) | 1.0 | UV, 210 nm | 8.7 |
| Terpene Alcohol Isomer B | C18, 5 µm, 150 x 4.6 mm | Acetonitrile:Water (60:40, v/v) | 1.0 | UV, 210 nm | 9.5 |
Table 3: Chiral HPLC for Enantiomeric Separation of p-Mentha-2,4-diene (as a representative monoterpene)
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| (+)-p-Mentha-2,4-diene | Polysaccharide-based chiral stationary phase (e.g., Amylose derivative) | Hexane:Isopropanol (99:1, v/v) | 1.0 | UV, 210 nm | 10.3 |
| (-)-p-Mentha-2,4-diene | Polysaccharide-based chiral stationary phase (e.g., Amylose derivative) | Hexane:Isopropanol (99:1, v/v) | 1.0 | UV, 210 nm | 11.8 |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for the Purification of p-Menth-8-ene-1,2-diol Diastereomers
This protocol is designed for the preparative separation of diastereomeric p-menthadienols.
1. Sample Preparation:
-
Dissolve the crude mixture of p-menth-8-ene-1,2-diol diastereomers in the initial mobile phase (Hexane:Isopropanol, 90:10) to a concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: Silica Gel, 5 µm particle size, 250 mm length x 10 mm internal diameter.
-
Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (90:10, v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 500 µL.
3. Fraction Collection and Post-Purification:
-
Collect the eluting peaks corresponding to the individual diastereomers in separate fractions.
-
Evaporate the solvent from the collected fractions under reduced pressure using a rotary evaporator.
-
Assess the purity of the isolated diastereomers by re-injecting a small, diluted aliquot into the analytical HPLC system under the same chromatographic conditions.
Protocol 2: Reversed-Phase HPLC for the Separation of p-Menthadienol Isomers
This protocol provides a general method for the analytical separation of p-menthadienol isomers with differing polarities.
1. Sample Preparation:
-
Dissolve the p-menthadienol isomer mixture in the mobile phase (Acetonitrile:Water, 60:40) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm nylon syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Analytical HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm particle size, 150 mm length x 4.6 mm internal diameter.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the separated isomers to determine their relative concentrations in the mixture.
Protocol 3: Chiral HPLC for the Enantiomeric Resolution of p-Menthadienols
This protocol is suitable for the analytical separation of p-menthadienol enantiomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic p-menthadienol in the mobile phase (Hexane:Isopropanol, 99:1).
-
Filter the solution using a 0.45 µm PTFE syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Analytical HPLC system with a pump, autosampler, column oven, and a UV or Chiral detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivative) suitable for terpene separations.
-
Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Enantiomeric Excess Calculation:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualizations
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of p-menthadienols.
Logical Relationship of Isomer Separation in HPLC
Caption: Relationship between isomer type and required HPLC column chemistry.
Application Notes and Protocols for the Volatile Analysis of cis-p-Mentha-1(7),8-dien-2-ol using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol, also known as iso-carveol, is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] As a volatile organic compound, it contributes to the characteristic aroma of these plants. The analysis of such volatile compounds is crucial in various fields, including flavor and fragrance research, quality control of natural products, and drug development. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, solvent-free, and sensitive method for the extraction and analysis of volatile and semi-volatile compounds like this compound.
This document provides detailed application notes and protocols for the volatile analysis of this compound using Headspace SPME-GC-MS.
Data Presentation
Table 1: Optimized Headspace SPME Parameters
| Parameter | Optimized Value |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Type | Headspace (HS) |
| Sample Volume | 1 g (solid) or 5 mL (liquid) in a 20 mL vial |
| Incubation Temperature | 60°C |
| Incubation Time | 15 minutes |
| Extraction Time | 30 minutes |
| Agitation | 250 rpm |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
Table 2: GC-MS Operating Conditions
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 50°C (hold 2 min), ramp 5°C/min to 150°C, ramp 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-350 amu |
| Solvent Delay | 3 minutes |
Table 3: Quantitative Analysis Data (Hypothetical Example)
This table presents hypothetical quantitative data for the analysis of this compound in a plant matrix, demonstrating the performance of the optimized SPME-GC-MS method.
| Sample ID | Concentration (µg/g) | Peak Area | RSD (%) (n=3) | Recovery (%) |
| Blank | < LOQ | - | - | - |
| Spiked Sample 1 | 1.0 | 1.5 x 10^5 | 4.2 | 95.8 |
| Spiked Sample 2 | 5.0 | 7.8 x 10^5 | 3.5 | 98.2 |
| Spiked Sample 3 | 10.0 | 1.6 x 10^6 | 2.8 | 101.5 |
| Plant Extract 1 | 3.2 | 4.9 x 10^5 | 4.8 | - |
| Plant Extract 2 | 8.7 | 1.4 x 10^6 | 3.9 | - |
LOQ (Limit of Quantification) and LOD (Limit of Detection) would be determined during method validation.
Experimental Protocols
Sample Preparation
For Solid Samples (e.g., Plant Material):
-
Weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., d6-limonene).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
For Liquid Samples (e.g., Essential Oil Dilution):
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
If necessary, dilute the sample with a suitable solvent (e.g., ethanol) to bring the analyte concentration within the calibration range.
-
For quantitative analysis, add a known amount of an appropriate internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
Headspace SPME Procedure
-
Place the sealed vial in the autosampler tray of the GC-MS system.
-
The autosampler will perform the following steps automatically based on the optimized parameters in Table 1:
-
Incubate the vial at 60°C for 15 minutes with agitation (250 rpm) to allow the volatiles to equilibrate in the headspace.
-
Expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation to extract the analytes.
-
-
After extraction, the fiber is automatically retracted into the needle.
GC-MS Analysis
-
The autosampler injects the SPME fiber into the heated GC inlet (250°C).
-
The extracted volatile compounds are thermally desorbed from the fiber onto the GC column for 5 minutes in splitless mode.
-
The GC oven temperature program separates the individual compounds.
-
The separated compounds are detected and identified by the mass spectrometer based on their mass spectra and retention times.
Data Analysis and Quantification
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The NIST Mass Spectral Library can also be used for tentative identification.
-
For quantitative analysis, create a calibration curve by analyzing a series of standards of known concentrations of this compound.
-
Calculate the concentration of the analyte in the unknown samples by comparing their peak areas (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Visualization of Workflows and Relationships
Caption: Experimental workflow for the SPME-GC-MS analysis of this compound.
Caption: Key factors influencing the efficiency of Solid-Phase Microextraction.
References
Application Notes and Protocols for In Vitro Antimicrobial Activity of cis-p-Mentha-1(7),8-dien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including species of Cymbopogon (lemongrass) and Rhododendron.[1][2] As a member of the p-menthane (B155814) class of monoterpenoids, this compound is of significant interest for its potential biological activities. Research into the essential oils containing this compound suggests its contribution to the overall antimicrobial properties of these oils.[3][4] The lipophilic nature of monoterpenes allows them to partition into the cell membranes of microorganisms, leading to increased fluidity and permeability, which can disrupt cellular processes and lead to cell death.
This document provides detailed protocols for in vitro assays to determine the antimicrobial activity of this compound and presents available data from essential oils rich in this compound to guide further research and drug development.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cymbopogon giganteus Essential Oil (rich in p-Menthane derivatives) against Multi-Drug Resistant Bacteria [3]
| Bacterial Strain | Type | MIC (% v/v) |
| Staphylococcus epidermidis SECN361 | Gram-positive | 0.125 |
| Staphylococcus aureus SA3 | Gram-positive | 0.25 |
| Escherichia coli EC10 | Gram-negative | 0.125 |
| Escherichia coli EC12 | Gram-negative | 0.5 |
| Pseudomonas aeruginosa PA544 | Gram-negative | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) of Rhododendron Species Essential Oils against Selected Bacteria [5]
| Essential Oil Source | Staphylococcus aureus MIC (mg/mL) | Pseudomonas aeruginosa MIC (mg/mL) |
| R. anthopogonoides (RAEO) | 0.26 | 0.06 |
| R. capitatum (RCEO) | 1.0 | >4.1 |
| R. tomentosum (RTEO) | 1.0 | >4.1 |
| R. przewalskii (RPEO) | 4.1 | >4.1 |
Note: The specific concentration of this compound in the tested Rhododendron essential oils was not specified in this particular study, but the compound is known to be a constituent of R. tomentosum.[2]
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the antimicrobial activity of lipophilic compounds such as this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal strains
-
Tween 80 (or other suitable non-ionic surfactant)
-
Sterile multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of the Test Compound:
-
Due to the lipophilic nature of this compound, a stock solution should be prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then emulsified in the broth medium with a surfactant like Tween 80 to a final concentration of 0.5% (v/v) to ensure its dispersion.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium containing the surfactant. The concentration range should be chosen based on preliminary screening.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no test compound) and a negative control (broth only) in each plate.
-
Seal the plate to prevent evaporation and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a subsequent step to the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate, indicating a 99.9% kill of the initial inoculum.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the test compound from a disk into an agar medium, resulting in a zone of growth inhibition.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
This compound
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound (dissolved in a volatile solvent, which is allowed to evaporate before placing the disk on the agar).
-
Aseptically place the impregnated disks on the surface of the inoculated agar plates.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters using calipers.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Protocol:
-
Prepare flasks containing broth with different concentrations of this compound (e.g., at its MIC, 2x MIC, and 4x MIC).
-
Inoculate the flasks with a standardized microbial suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Include a growth control flask (no compound).
-
Incubate the flasks under appropriate conditions.
-
At specific time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on a suitable agar medium to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizations
Caption: Workflow for in vitro antimicrobial assays.
Caption: Postulated mechanism of antimicrobial action.
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical constituents, antibacterial, acaricidal and anti-inflammatory activities of the essential oils from four Rhododendron species [frontiersin.org]
Application Notes and Protocols for the Isolation of cis-p-Mentha-1(7),8-dien-2-ol from Complex Essential Oil Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-Mentha-1(7),8-dien-2-ol is a monoterpenoid alcohol found in the essential oils of various aromatic plants, notably within the Cymbopogon genus (lemongrasses).[1] This compound, along with its isomers, contributes to the characteristic aroma and potential biological activities of these oils. As interest in the therapeutic properties of individual terpenoids grows, effective methods for their isolation from complex essential oil matrices are crucial for detailed pharmacological studies and potential drug development.
These application notes provide detailed protocols for the isolation of this compound from essential oils rich in this compound, such as that from Cymbopogon giganteus. The primary techniques covered are fractional vacuum distillation and preparative column chromatography, followed by purity analysis using gas chromatography-mass spectrometry (GC-MS).
Natural Occurrence and Quantitative Data
This compound is a significant constituent of several Cymbopogon species. The relative abundance of this and other related isomers can vary based on the plant species, geographical location, and extraction method. This variability underscores the importance of initial analytical characterization of the source essential oil.
| Plant Source | Plant Part | Compound | Relative Abundance (%) |
| Cymbopogon giganteus (from Benin) | Leaves | This compound | 19.4 |
| Cymbopogon giganteus | Leaves | This compound | 16.5 |
| Cymbopogon densiflorus | Flowers | This compound | 26.0 |
| Cymbopogon densiflorus | Leaves | This compound | 11.1 |
| Tanacetum balsamita | Flowers | This compound | 2.8 |
Experimental Protocols
The isolation of this compound from a complex essential oil is typically a multi-step process. A general workflow involves an initial fractionation to enrich the target compound, followed by a high-resolution purification step.
Caption: General workflow for the isolation of this compound.
Protocol 1: Enrichment by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective initial step to separate the essential oil into fractions based on the boiling points of its constituents. This is particularly useful for separating monoterpene hydrocarbons from more polar and higher-boiling oxygenated monoterpenes like this compound.
Objective: To obtain a fraction enriched in menthadienol isomers.
Materials:
-
Crude essential oil (e.g., Cymbopogon giganteus oil)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude essential oil (e.g., 100 mL) and boiling chips into the round-bottom flask.
-
Begin heating the flask gently while stirring.
-
Gradually apply vacuum to the system, reducing the pressure to approximately 10-15 mmHg.
-
Monitor the temperature at the distillation head. The initial fractions will be rich in lower-boiling monoterpene hydrocarbons like limonene.
-
Collect fractions based on temperature plateaus. For lemongrass oil, fractions rich in β-myrcene will distill first, followed by fractions containing citral (B94496) at temperatures around 98-110 °C at 15 mmHg.[2][3]
-
This compound, being a terpene alcohol, will have a higher boiling point than citral. Collect the higher-boiling fractions as the temperature continues to rise.
-
Analyze all collected fractions by GC-MS to identify the fraction with the highest concentration of this compound.
-
Pool the enriched fractions for further purification.
Protocol 2: Isolation by Preparative Column Chromatography
Column chromatography is a high-resolution technique used to separate compounds based on their polarity. This is the final step to isolate this compound from the enriched fraction obtained through distillation.
Objective: To achieve high-purity this compound.
Materials:
-
Enriched fraction from Protocol 1
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: n-hexane and ethyl acetate (B1210297)
-
Collection tubes
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the enriched fraction in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% n-hexane. This will elute any remaining non-polar compounds.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., starting from 99:1, then 98:2, 95:5, and so on). The separation of terpene alcohols often requires a mobile phase of hexane-ethyl acetate in a ratio around 9:1.[4]
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Analysis and Pooling: Analyze the fractions by GC-MS to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated compound.
Protocol 3: Analytical GC-MS for Identification and Quantification
GC-MS is the definitive method for identifying and quantifying the components of essential oils and the fractions obtained during isolation.
Objective: To confirm the identity and determine the purity of the isolated this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial 60°C for 5 min, ramp at 3°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temp. | 230°C |
| Identification | Comparison of mass spectra and retention indices with NIST/Wiley libraries and authentic standards. |
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1% in n-hexane).
-
Inject the sample into the GC-MS system.
-
Acquire the data according to the parameters above.
-
Identify this compound by its mass spectrum and retention index. The Kovats retention index for this compound on a standard non-polar column is approximately 1165-1175.[5]
-
Calculate the purity of the isolated compound based on the relative peak area in the chromatogram.
Potential Biological Activity and Signaling Pathways
Monoterpenoids are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[6] While specific studies on this compound are limited, the broader class of terpenoids has been shown to modulate key inflammatory signaling pathways. The isolation of this pure compound is a critical step for investigating its specific effects.
Key signaling pathways often implicated in the anti-inflammatory action of terpenoids include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Many terpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) is crucial for cellular responses to external stimuli and plays a significant role in inflammation. Terpenoids can modulate the phosphorylation and activation of MAPKs, thus interfering with the inflammatory cascade.[8]
Caption: Hypothesized modulation of inflammatory pathways by this compound.
The isolation of pure this compound using the protocols described herein will enable researchers to elucidate its specific mechanisms of action and evaluate its potential as a novel therapeutic agent.
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing stereoselectivity in the synthesis of cis-p-Mentha-1(7),8-dien-2-ol.
Welcome to the technical support center for the stereoselective synthesis of cis-p-Mentha-1(7),8-dien-2-ol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the epoxidation of (+)-(R)-limonene followed by the stereoselective rearrangement of the resulting 1,2-epoxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Limonene-1,2-epoxide (B132270) (Starting Material) | Incomplete reaction; Inefficient oxidant; Catalyst deactivation. | - Monitor the reaction closely using TLC or GC to ensure full consumption of limonene (B3431351). - Use a reliable epoxidizing agent like m-CPBA. Ensure its purity and activity. - If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. |
| Poor Selectivity for the Target cis-Alcohol Isomer | Incorrect choice of catalyst for epoxide rearrangement; Non-optimal reaction temperature; Presence of water or protic impurities. | - The choice of catalyst is critical. Lewis acids may favor different pathways. For the desired cis-alcohol, rearrangement of the purified (+)-(1R,2S)-1,2-epoxide (cis-epoxide) is the key.[1] - Run the rearrangement at low temperatures (e.g., 0°C to RT) to minimize side reactions. - Ensure all reagents and solvents are anhydrous, as water can lead to diol formation. |
| Formation of Significant Byproducts (e.g., Dihydrocarvone (B1202640), p-Cymene (B1678584), Diols) | Strong acidic conditions or high temperatures; Use of an unselective catalyst; Presence of oxygen during the reaction. | - Dihydrocarvone is a common byproduct of the Meinwald rearrangement under certain Lewis acid conditions.[2] Consider using milder catalysts. - Formation of p-cymene can occur via dehydration and aromatization at high temperatures. Maintain strict temperature control. - The primary byproduct of the epoxidation step is often limonene-1,2-diol, formed by the hydrolysis of the epoxide.[3] Ensure anhydrous conditions during the subsequent rearrangement. |
| Difficulty in Separating cis- and trans-p-Mentha-1(7),8-dien-2-ol Isomers | Isomers have very similar polarities. | - Diastereomers can be separated by column chromatography on silica (B1680970) gel.[4][5] - Use a non-polar/moderately polar eluent system (e.g., Hexane/Ethyl Acetate) and optimize the gradient. - HPLC on a normal phase column (e.g., silica) or a suitable reversed-phase column (e.g., C18) can provide baseline separation.[6][7] - GC analysis on a polar capillary column can also be used for analytical separation and quantification.[8] |
| Product Degradation During Workup or Purification | Product is sensitive to acid or heat. | - Neutralize the reaction mixture promptly after completion with a mild base (e.g., saturated NaHCO₃ solution). - Use rotary evaporation at low temperatures (<40°C) to remove solvents. - Avoid prolonged exposure to silica gel during chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy to maximize the yield of the cis-isomer?
A1: The most effective strategy is a two-step process starting from (+)-(R)-limonene. First, perform a diastereoselective epoxidation of the endocyclic double bond to form a mixture of cis- and trans-limonene-1,2-oxides. After separating these diastereomeric epoxides, the rearrangement of the purified (+)-(1R,2S)-1,2-epoxide (the cis-epoxide) selectively yields the desired (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol (cis-alcohol).[1]
Q2: Which catalysts are recommended for the rearrangement of limonene-1,2-epoxide?
A2: The choice of catalyst dictates the product distribution. While strong Lewis acids like ZnBr₂ or Er(OTf)₃ often favor rearrangement to dihydrocarvone, milder conditions are needed for the desired alcohol.[2] Some literature suggests that silica alumina (B75360) catalysts can show high selectivity, with the cis-limonene oxide isomer reacting to form cyclopentanecarboxaldehyde derivatives, while the trans-isomer yields dihydrocarvone.[2] For the specific formation of p-mentha-1(7),8-dien-2-ol, careful selection of the reaction conditions following epoxide ring opening is crucial. Often, acid-catalyzed hydrolysis (ring-opening) of the epoxide leads to the corresponding diol, p-menth-8-ene-1,2-diol, which can be a precursor or a competing product.[3]
Q3: What are the main byproducts to expect during the synthesis?
A3: During the initial epoxidation of limonene, byproducts can include 8,9-limonene oxide and the corresponding 1,2,8,9-diepoxide.[9][10] During the subsequent rearrangement step, common byproducts are dihydrocarvone, carveol, carvone, and various cyclopentanecarboxaldehydes.[2][11] If water is present, the epoxide can be hydrolyzed to p-menth-8-ene-1,2-diol.[3]
Q4: How can I effectively separate the final cis and trans alcohol isomers?
A4: Since cis- and trans-p-mentha-1(7),8-dien-2-ol are diastereomers, they have different physical properties and can be separated using achiral chromatography.[4] High-performance liquid chromatography (HPLC) using a normal-phase silica column or a reversed-phase C18 column is a highly effective method.[5][6][7] For analytical purposes, gas chromatography (GC) with a polar capillary column can also resolve the isomers.[8]
Q5: How do I analyze the stereoselectivity of my reaction?
A5: The ratio of cis to trans isomers in your product mixture can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A GC equipped with a chiral or a highly polar capillary column can provide good separation of the diastereomers, allowing for integration of the peak areas to determine the ratio.[8] Similarly, HPLC analysis can achieve baseline separation, enabling accurate quantification.[7]
Data Presentation
The stereochemical outcome of the limonene-1,2-epoxide rearrangement is highly dependent on the substrate isomer and the catalyst used. While direct comparative data for the synthesis of this compound is sparse, the following table summarizes typical product distributions from the rearrangement of limonene oxide mixtures under different catalytic conditions to illustrate selectivity trends.
Table 1: Product Distribution from the Rearrangement of Limonene Oxide (cis/trans mixture) with Various Catalysts.
| Catalyst | Solvent | Temp. (°C) | Major Product(s) | Minor Product(s) | Reference |
| ZnBr₂ (1.7 mol%) | Neat | 20 | Dihydrocarvone (59%) | Cyclopentanecarboxaldehydes (40%) | [2] |
| Er(OTf)₃ (1 mol%) | Neat | 20 | Dihydrocarvone (86%) | Cyclopentanecarboxaldehydes (14%) | [2] |
| Bi(OTf)₃ (1 mol%) | THF | 40 | Dihydrocarvone (~68%) | Not specified | [2] |
| LiClO₄ (0.66 eq) | Toluene | Reflux | Dihydrocarvone (76%) | Not specified | [2] |
| Silica Alumina | Neat | 100 | Dihydrocarvone (from trans-epoxide) Cyclopentanecarboxaldehyde (from cis-epoxide) | Not specified | [2] |
Note: The data highlights that many common Lewis acids strongly favor the formation of dihydrocarvone and other rearrangement products over the target alcohol, underscoring the importance of a carefully selected synthetic route, namely the rearrangement of the purified cis-epoxide.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol involves the epoxidation of R-(+)-limonene followed by acid-catalyzed hydrolysis of the epoxide to form the intermediate diol, which is related to the desired alcohol. The key to obtaining the target cis-alcohol is the stereospecific rearrangement of the isolated cis-epoxide.
Step A: Epoxidation of R-(+)-Limonene [3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) portion-wise over 15 minutes. Monitor the internal temperature to keep it below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the excess peracid by slowly adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Workup: Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a mixture of cis- and trans-limonene-1,2-oxide.
-
Purification (Crucial Step): Separate the cis- and trans-epoxide diastereomers using silica gel column chromatography with a hexane/ethyl acetate (B1210297) gradient.
Step B: Rearrangement of Purified (+)-(1R,2S)-1,2-epoxide This step is adapted from general principles of epoxide rearrangement, as a specific high-yield protocol for the target alcohol is not readily available in comparative literature.
-
Setup: Dissolve the purified (+)-(1R,2S)-1,2-epoxide (the cis-epoxide, 1.0 eq) in anhydrous diethyl ether or THF in a dry, inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Cool the solution to 0°C. Add a catalytic amount of a chosen Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a solid acid catalyst. The choice and amount of catalyst must be carefully optimized to favor the desired rearrangement over side reactions.
-
Reaction: Stir the reaction at 0°C and monitor its progress closely by GC-MS or TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Challenges in the purification of cis-p-Mentha-1(7),8-dien-2-ol from its trans isomer.
Welcome to the technical support center for the purification of cis-p-Mentha-1(7),8-dien-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenging separation of this compound from its trans isomer.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis- and trans-p-Mentha-1(7),8-dien-2-ol so challenging?
A1: The primary challenge lies in the similar physicochemical properties of the two diastereomers. As stereoisomers, they share the same molecular weight and elemental composition, leading to very close boiling points, solubilities in common solvents, and chromatographic behaviors. This makes their separation by standard purification techniques like distillation and chromatography difficult, often resulting in co-elution or poor resolution.
Q2: What is the most effective method for separating the cis and trans isomers on a laboratory scale?
A2: Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Flash Chromatography, is generally the most effective method for separating diastereomers like cis- and trans-p-Mentha-1(7),8-dien-2-ol on a laboratory scale. The choice of a suitable stationary phase and solvent system is critical to achieving baseline separation. Gas chromatography (GC) is also a powerful analytical tool for assessing purity and can be adapted for preparative separations, especially with the use of polar capillary columns.
Q3: Are there any non-chromatographic methods for separating these isomers?
A3: While challenging, fractional distillation under reduced pressure can potentially separate the isomers if there is a sufficient difference in their boiling points. However, this often requires a highly efficient distillation column. Crystallization is another possibility if a solvent system can be identified in which the two isomers have significantly different solubilities. This may involve derivatization to enhance the crystalline nature of the compounds.
Q4: How can I confirm the identity and purity of the isolated cis isomer?
A4: The identity and purity of the isolated this compound can be confirmed using a combination of analytical techniques. Gas Chromatography (GC) with a suitable column can resolve the two isomers and determine their relative percentages. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation, as the cis and trans isomers will exhibit distinct chemical shifts and coupling constants for the protons and carbons near the stereocenters. Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region.
Troubleshooting Guides
Problem 1: Poor or no separation of cis and trans isomers by column chromatography.
| Probable Cause | Recommended Solution |
| Inappropriate Stationary Phase: The polarity of the stationary phase (e.g., silica (B1680970) gel, alumina) is not providing sufficient selectivity for the isomers. | Switch to a stationary phase with a different polarity. For instance, if using normal-phase silica, consider a silver nitrate (B79036) impregnated silica gel, which can show selectivity for compounds with double bonds. Alternatively, reversed-phase (e.g., C18) chromatography with a suitable polar mobile phase could be effective. |
| Incorrect Mobile Phase: The solvent system does not have the optimal polarity to differentiate between the isomers. | Systematically screen a range of mobile phase compositions with varying polarities. For normal-phase chromatography, try different ratios of a non-polar solvent (e.g., hexane (B92381), heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, isopropanol). Small additions of a third solvent can sometimes significantly improve resolution. |
| Column Overloading: Too much sample is loaded onto the column, leading to band broadening and co-elution. | Reduce the amount of sample loaded onto the column. As a general rule for preparative chromatography, the sample load should be 1-5% of the stationary phase weight. |
| Poor Column Packing: An improperly packed column will have channels and voids, leading to a non-uniform flow of the mobile phase and poor separation. | Ensure the column is packed uniformly and without any air bubbles. A consistent and tightly packed bed is crucial for high resolution. |
Problem 2: Co-elution of isomers during Gas Chromatography (GC) analysis.
| Probable Cause | Recommended Solution |
| Inadequate Column Polarity: The GC column's stationary phase is not selective enough for the isomers. | Use a polar capillary column (e.g., Wax, PEG). Polar columns interact more strongly with the hydroxyl group of the analytes and can provide better separation of positional and geometric isomers of terpene alcohols. |
| Suboptimal Temperature Program: The oven temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase. | Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-5 °C/min). An isothermal period at the beginning of the run can also improve the separation of more volatile compounds. |
| Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) is too high, reducing the time for partitioning between the mobile and stationary phases. | Optimize the carrier gas flow rate to be at or near the optimal linear velocity for the column being used. This information is typically provided by the column manufacturer. |
Data Presentation
The following table summarizes the available quantitative data for cis- and trans-p-Mentha-1(7),8-dien-2-ol and structurally similar compounds. This data can be used to guide the development of purification protocols.
| Property | This compound | trans-p-Mentha-1(7),8-dien-2-ol | cis-p-Mentha-2,8-dien-1-ol (analog) | trans-p-Mentha-2,8-dien-1-ol (analog) |
| Molecular Weight ( g/mol ) | 152.23[1][2] | 152.23[3][4] | 152.23 | 152.23 |
| Boiling Point (°C at 760 mmHg) | Not available | Not available | 215-216 (est.)[5] | 216-217[6] |
| Water Solubility (mg/L at 25°C) | Not available | Slightly soluble[7] | 448.1 (est.)[5] | 448.1 (est.)[6] |
| Kovats Retention Index (Non-polar column) | 1165, 1168, 1169, 1174, 1175[1] | 1185[8] | 1109-1149 | Not available |
| Kovats Retention Index (Polar column) | 1774, 1784, 1790, 1793, 1795, 1810, 1811, 1821[1] | Not available | Not available | Not available |
Experimental Protocols
Protocol 1: Synthesis of p-Mentha-1(7),8-dien-2-ol from (+)-(R)-Limonene Epoxide
This protocol is adapted from the synthesis of related p-menthadienols and provides a general framework.[9][10]
Materials:
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(+)-(R)-Limonene oxide
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Anhydrous toluene (B28343)
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Aluminum isopropoxide
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
A solution of (+)-(R)-limonene oxide in anhydrous toluene is added dropwise to a refluxing solution of aluminum isopropoxide in anhydrous toluene.
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The reaction mixture is refluxed for several hours, and the progress is monitored by TLC or GC.
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Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.
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The resulting mixture is filtered, and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether or ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-p-Mentha-1(7),8-dien-2-ol and other isomers.
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The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers.
Protocol 2: Preparative Flash Chromatography for Isomer Separation
Materials:
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Crude mixture of cis- and trans-p-Mentha-1(7),8-dien-2-ol
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Compressed air or nitrogen source
Procedure:
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Prepare a slurry of silica gel in hexane and pack a flash chromatography column.
-
Pre-elute the column with hexane.
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Dissolve the crude isomer mixture in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.
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Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure cis isomer.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation of isomers.
References
- 1. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. trans-1(7),8-p-Menthadien-2-ol | C10H16O | CID 6428442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 5. cis-para-2,8-menthadien-1-ol, 3886-78-0 [thegoodscentscompany.com]
- 6. trans-para-2,8-1-menthadienol, 7212-40-0 [thegoodscentscompany.com]
- 7. Showing Compound trans-p-Mentha-1(7),8-dien-2-ol (FDB004001) - FooDB [foodb.ca]
- 8. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 9. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Maximizing cis-p-Mentha-1(7),8-dien-2-ol Yield from Natural Product Extraction
Welcome to the technical support center for the extraction of cis-p-Mentha-1(7),8-dien-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield of this valuable monoterpenoid from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Essential Oil Yield
Question: We are performing hydrodistillation of Rhododendron tomentosum but the total essential oil yield is lower than expected. What factors could be contributing to this?
Answer: Low essential oil yield can be attributed to several pre-extraction and extraction parameters. The condition of the plant material and the distillation setup are critical.
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Plant Material Condition: The yield of essential oil is significantly influenced by the plant's age, harvesting time, and drying method. Younger shoots of Rhododendron tomentosum can have a 4-5 times higher essential oil content compared to aged shoots.[1] Harvesting during the flowering phase generally results in a higher yield of volatiles.[2][3]
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Drying Method: The method used to dry the plant material prior to extraction has a substantial impact on the final oil yield. While fresh plant material can be used, appropriate drying can concentrate the biomass and improve extraction efficiency. However, improper drying can lead to the loss of volatile compounds. For Rhododendron tomentosum, oven-drying at 30°C with controlled air flow has been suggested as a rapid dehydration method that provides a good yield.[1][2][3]
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Distillation Apparatus: Different hydrodistillation apparatuses can affect the yield. Studies on Rhododendron tomentosum have shown that hydrodistillation in Deryng and Clevenger apparatuses can result in comparatively high essential oil yields of about 1%.[1][2][3]
Issue 2: Low Content of this compound in the Essential Oil
Question: Our GC-MS analysis shows a low percentage of this compound in the extracted essential oil, even with a decent overall yield. What could be the cause?
Answer: A low concentration of the target compound can be due to its degradation or isomerization during the extraction process, or the choice of an inappropriate extraction method that does not favor its recovery.
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Thermal Degradation: Monoterpene alcohols can be susceptible to thermal degradation at the high temperatures used in hydrodistillation. Prolonged exposure to heat can lead to the decomposition of the target molecule.
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Isomerization: The acidic conditions and heat of hydrodistillation can potentially cause isomerization of this compound to its trans-isomer or other related compounds.
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Extraction Method Selection: Different extraction methods have varying efficiencies for specific compounds. While hydrodistillation is common for essential oils, other methods like Supercritical Fluid Extraction (SFE) might offer better selectivity for certain terpenoids. SFE is performed at lower temperatures, which can prevent the degradation of thermolabile compounds.[4]
Issue 3: Inconsistent Yields Between Batches
Question: We are observing significant variations in the yield of this compound between different batches of plant material. How can we improve consistency?
Answer: Inconsistent yields often point to variability in the starting plant material or lack of standardized extraction procedures.
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Plant Material Variability: The chemical composition of essential oils can vary based on the geographical location of the plant, the season of harvest, and even the specific part of the plant used. For instance, the content of p-menthadienol isomers in Elyonurus hensii is influenced by water stress during the plant's growth.[5] To ensure consistency, it is crucial to standardize the collection of plant material (e.g., same location, season, and plant part).
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Standardized Protocols: Ensure that all extraction parameters, including the weight of plant material, particle size, solvent volume, extraction time, and temperature, are kept consistent for each batch.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified in the essential oils of several plants, most notably in Rhododendron tomentosum (formerly Ledum palustre) and Rhododendron groenlandicum.[6] It is also found in significant amounts in the essential oil of Elyonurus hensii.[5]
Q2: Which extraction method is best for maximizing the yield of this compound?
A2: The optimal extraction method depends on a balance between yield, purity, and the preservation of the compound's chemical structure.
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Hydrodistillation: This is a traditional and widely used method for obtaining essential oils. It is effective for volatile compounds. For Rhododendron tomentosum, hydrodistillation can yield around 1% of total essential oil.[1][2][3]
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Supercritical Fluid Extraction (SFE) with CO₂: SFE is a more modern "green" technique that uses supercritical CO₂ as a solvent. It offers high selectivity and is performed at lower temperatures, which is advantageous for thermally sensitive compounds. The yield can be manipulated by adjusting pressure, temperature, and the use of co-solvents. For Rhododendron adamsii, SFE has yielded up to 8.5 mg/g (0.85%) of total extract.[7]
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Solvent Extraction: This method can provide high yields but may also extract non-volatile compounds. The choice of solvent is critical and should be based on the polarity of the target compound.
Q3: How does the preparation of the plant material affect the extraction yield?
A3: Proper preparation of the plant material is crucial for efficient extraction.
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Drying: As mentioned in the troubleshooting guide, the drying process can significantly impact the final yield. Air-drying, oven-drying at low temperatures (e.g., 30°C), and freeze-drying are common methods. For Rhododendron tomentosum, oven-drying at 30°C has been shown to be an effective and quick method.[1][2][3]
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Grinding: Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, which generally leads to a more efficient extraction.
Q4: Can this compound degrade or be lost during solvent removal?
A4: Yes, the volatility of monoterpenoids means they can be lost during solvent evaporation. It is recommended to use a rotary evaporator under reduced pressure and at a low temperature (e.g., below 40-45°C) to minimize losses.
Data Presentation
Table 1: Comparison of Essential Oil Yield from Rhododendron tomentosum using Different Drying and Distillation Methods
| Plant Material Condition | Distillation Apparatus | Essential Oil Yield (%) |
| Fresh | Deryng | ~1.0 |
| Air-dried | Deryng | ~1.0 |
| Oven-dried (30°C) | Deryng | ~1.0 |
| Freeze-dried | Deryng | ~0.8 |
| Air-dried | Clevenger | ~1.0 |
| Air-dried | Likens-Nickerson | ~0.6 |
Data synthesized from a study on Rhododendron tomentosum.[1][2][3]
Table 2: Composition of p-Menthadienol Isomers in the Essential Oil of Elyonurus hensii (Aerial Parts)
| Compound | Content Range (%) |
| trans-p-Mentha-2,8-dien-1-ol | 5.32 - 16.22 |
| cis-p-Mentha-2,8-dien-1-ol | 3.85 - 6.39 |
| trans-p-Mentha-1(7),8-dien-2-ol | 10.45 - 20.83 |
| This compound | 12.30 - 18.87 |
Data from a study on Elyonurus hensii, demonstrating the natural abundance of the target compound and its isomers.[5]
Table 3: Supercritical Fluid Extraction (SFE) Parameters and Yield for Rhododendron adamsii
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol) | Extraction Time (h) | Global Yield (mg/g) |
| 300 | 60 | 2% | 1 | 7.95 |
| 350 | 65 | 2% | 1 | 8.5 |
Data from a study on Rhododendron adamsii.[7]
Experimental Protocols
Protocol 1: Hydrodistillation of Essential Oil from Rhododendron tomentosum
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Plant Material Preparation:
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Collect fresh aerial parts of Rhododendron tomentosum during the flowering season.
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Either use the fresh material directly or dry it using a suitable method (e.g., oven-drying at 30°C until constant weight).
-
Coarsely grind the dried plant material.
-
-
Hydrodistillation:
-
Place 100 g of the prepared plant material into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up a Clevenger-type apparatus for hydrodistillation.
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Heat the flask using a heating mantle to initiate boiling.
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Continue the distillation for 3 hours, collecting the distillate.
-
-
Oil Separation and Drying:
-
The essential oil will separate from the aqueous layer in the collection tube of the Clevenger apparatus.
-
Carefully collect the oil layer using a pipette.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the dried oil in a sealed, amber glass vial at 4°C.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Rhododendron adamsii
-
Plant Material Preparation:
-
Dry the leaves and stems of Rhododendron adamsii at room temperature until a constant weight is achieved.
-
Grind the dried material to a fine powder.
-
-
SFE Procedure:
-
Load approximately 40 g of the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 350 bar
-
Temperature: 65°C
-
CO₂ flow rate: 10-25 mL/min
-
Co-solvent: 2% Ethanol
-
-
Perform the extraction for 1 hour.
-
-
Extract Collection:
-
The extract is collected in a separator where the CO₂ is depressurized and vaporized, leaving the extracted compounds behind.
-
Collect the crude extract and store it in a sealed vial at a low temperature.
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting peak co-elution in GC analysis of p-menthane derivatives.
Technical Support Center: GC Analysis of p-Menthane (B155814) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues during the Gas Chromatography (GC) analysis of p-menthane derivatives.
Troubleshooting Guide: Resolving Peak Co-elution
Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a common challenge in the analysis of p-menthane derivatives due to the presence of numerous isomers with similar physicochemical properties. This guide provides a systematic approach to diagnose and resolve these issues.
1. Initial Assessment: Is it Co-elution?
Before modifying your GC method, it's crucial to confirm that you are observing true co-elution.
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Peak Shape Analysis : Visually inspect the peak shape. Asymmetrical peaks, particularly those with a distinct shoulder, are a strong indicator of a co-eluting compound.[1][2] While peak tailing can also cause asymmetry, it is often related to other issues such as active sites in the GC system.[1][3]
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Mass Spectrometry (MS) Data Review : If using a GC-MS system, examine the mass spectra across the entire peak. A pure compound will exhibit a consistent mass spectrum from the upslope to the downslope.[1] Variations in the mass spectrum across the peak strongly suggest the presence of multiple components.[1][2]
2. Systematic Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to systematically optimize your separation.
Caption: Troubleshooting workflow for resolving GC peak co-elution.
Frequently Asked Questions (FAQs)
Q1: My p-menthane derivative peak has a significant shoulder. What are the likely co-eluting compounds?
A1: For p-menthane derivatives, co-elution often occurs with other monoterpene isomers that share similar boiling points and polarities. For instance, p-Mentha-2,4-diene frequently co-elutes with limonene (B3431351) and γ-terpinene.[1] If you are analyzing stereoisomers, such as those of p-menthane-3,8-diol (B45773) (PMD), the different stereoisomers are the most likely cause of co-elution, especially on a non-chiral column.[4][5]
Q2: What is the first parameter I should change to resolve co-eluting peaks?
A2: The most impactful initial step is to optimize the oven temperature program.[1] A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6][7]
Q3: How does changing the GC column help with co-elution?
A3: Changing the GC column, specifically the stationary phase, alters the separation selectivity.[8][9] The principle of "likes dissolves like" governs separation; a non-polar column separates compounds primarily by boiling point, while polar columns separate based on differences in polarity.[9][10] If your compounds are co-eluting on a non-polar column (like a DB-5 or HP-5ms), switching to a more polar column (like a WAX column) can change the elution order and resolve the co-elution.[11] For enantiomers, a chiral stationary phase is essential.[4]
Q4: Can adjusting the carrier gas flow rate improve my separation?
A4: Yes, the carrier gas flow rate (or linear velocity) affects column efficiency.[12] There is an optimal flow rate for each carrier gas and column dimension that provides the best resolution. Deviating significantly from this optimum can broaden peaks and reduce resolution.[13][14] While it may seem counter-intuitive, increasing the flow rate can sometimes lead to narrower peaks and better separation, assuming your MS vacuum system can handle it.[14]
Q5: When should I consider using a longer GC column?
A5: A longer column provides more theoretical plates, which generally leads to better resolution.[10][15] However, doubling the column length does not double the resolution (it increases by a factor of ~1.4) and it significantly increases analysis time.[10] Consider a longer column when you have optimized the temperature program and stationary phase but still require better separation for a complex mixture.[13]
Q6: How can sample preparation techniques help resolve co-elution?
A6: Sample preparation techniques like derivatization can be very effective. Derivatization alters the chemical structure of the analytes, which can change their volatility and polarity, thereby improving their separation on the GC column.[16] For example, silylation is a common technique to increase the volatility of polar compounds containing -OH groups, such as menthoglycol.[16]
Data Presentation
Table 1: Effect of GC Parameters on Peak Resolution
| Parameter | Change | Effect on Resolution | Typical Application for p-Menthane Derivatives |
| Oven Temperature | Decrease initial temperature | Improves resolution of early eluting peaks.[7][13] | Separate volatile isomers at the beginning of the run. |
| Slower ramp rate | Increases separation for most compounds.[1][6] | General strategy for resolving closely boiling isomers. | |
| Introduce isothermal hold | Can resolve a specific critical pair.[7][14] | Target a known co-eluting pair in the middle of the run. | |
| Stationary Phase | Increase polarity | Changes selectivity, alters elution order.[9][15] | Resolve compounds with different polarities but similar boiling points. |
| Use chiral phase | Separates enantiomers.[4][5] | Separate the stereoisomers of p-menthane-3,8-diol. | |
| Column Length | Increase length | Increases resolution (and analysis time).[10][15] | For highly complex essential oil samples with many isomers. |
| Column I.D. | Decrease internal diameter | Increases efficiency and resolution.[10][15] | When high efficiency is needed and sample capacity is not a concern. |
| Carrier Gas | Optimize flow rate | Maximizes column efficiency.[12] | Fine-tuning the method after other parameters are set. |
Experimental Protocols
Protocol 1: GC-MS Analysis of p-Menthane-3,8-diol (PMD) Stereoisomers
This protocol is designed for the separation and identification of the four principal stereoisomers of p-menthane-3,8-diol.[4][5]
1. Standard and Sample Preparation:
-
Standard Preparation : Prepare individual and mixed standard solutions of the PMD stereoisomers in hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[4][5]
-
Sample Preparation : For essential oil samples, dilute 1:100 (v/v) in hexane. If the sample contains particulates, filter it through a 0.22 µm syringe filter into a GC vial.[5]
2. GC-MS Instrumentation and Conditions:
-
GC System : Agilent 7890B or equivalent.
-
MS System : Agilent 5977A MSD or equivalent.
-
Column : Chiral stationary phase column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet : Split/splitless injector at 250°C.
-
Injection Volume : 1 µL with a 20:1 split ratio.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 4°C/min.
-
Ramp 2: Increase to 230°C at 3°C/min.[5]
-
Hold at 230°C for 5 min.
-
-
MS Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 230°C.
-
Mass Range : Scan from m/z 40 to 400.
3. Data Analysis:
-
Integrate the peak areas for each PMD isomer.
-
Construct a calibration curve by plotting the peak area of each standard against its concentration.
-
Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.[5]
Protocol 2: General Purpose Screening of Terpenes (including p-Menthane Derivatives)
This protocol is a starting point for the general analysis of terpenes in complex mixtures like essential oils.[17]
1. Standard and Sample Preparation:
-
Standard Preparation : Prepare a mixed standard solution of relevant terpenes (e.g., limonene, γ-terpinene, α-pinene, etc.) in ethyl acetate (B1210297) at concentrations ranging from 1-100 µg/mL.[17]
-
Sample Preparation : Dilute the essential oil sample in ethyl acetate to bring the expected analyte concentrations within the calibration range.[17]
2. GC-FID Instrumentation and Conditions:
-
GC System : Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column : Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet : Split/splitless injector at 250°C.
-
Injection Volume : 1 µL with a 15:1 split ratio.[17]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[17]
-
Oven Program :
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp 1: Increase to 85°C at 3°C/min.
-
Ramp 2: Increase to 165°C at 2°C/min, hold for 1 min.
-
Ramp 3: Increase to 250°C at 30°C/min, hold for 20 min.[17]
-
-
Detector : FID at 300°C.
-
Gas Flows : Hydrogen: 40 mL/min, Air: 500 mL/min, Make-up (He): 27 mL/min.[17]
3. Data Analysis:
-
Identify peaks by comparing retention times with the prepared standards.
-
Quantify the analytes using an internal standard method and a multi-point calibration curve.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. fishersci.ca [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 15. trajanscimed.com [trajanscimed.com]
- 16. scispace.com [scispace.com]
- 17. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Stability of cis-p-Mentha-1(7),8-dien-2-ol under different storage conditions.
Welcome to the Technical Support Center for cis-p-Mentha-1(7),8-dien-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and generalized experimental protocols based on the stability of structurally related monoterpenoid alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many monoterpenoid alcohols, this compound is susceptible to degradation from exposure to heat, light, and oxygen. Acidic or basic conditions can also promote degradation through hydrolysis or isomerization.
Q2: What are the recommended storage conditions for long-term stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark place. The ideal storage temperature is at or below 4°C. The container should be tightly sealed to minimize headspace and prevent exposure to oxygen. Using amber glass vials or other light-blocking containers is also advisable.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, related monoterpenoids can undergo oxidation to form corresponding ketones or epoxides. Isomerization of the double bonds or rearrangement of the carbon skeleton can also occur under acidic or thermal stress.
Q4: Can I store solutions of this compound?
A4: Solutions of this compound, particularly in protic solvents, may be less stable than the neat compound. If solutions are necessary, they should be prepared fresh. For short-term storage, refrigeration in a tightly capped vial is recommended. The choice of solvent can also impact stability.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is well-suited for analyzing volatile compounds like this compound. High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation or polymerization of the compound. | Ensure storage under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. Minimize exposure to air during handling. |
| Unexpected peaks in GC/HPLC analysis | Degradation of the sample. | Review storage conditions and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of potency or decreased analytical response | Degradation or volatilization of the compound. | Verify the integrity of the container seal. Store at recommended low temperatures to reduce volatility and degradation. Prepare fresh standards for quantification. |
| Inconsistent analytical results | Adsorption of the compound to container surfaces or non-homogeneity of the sample. | Use silanized glass vials to minimize adsorption. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3][4]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for a specified period.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated GC or HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Illustrative Stability Data for a Related Monoterpenoid Alcohol under Thermal Stress
The following data is illustrative and based on general knowledge of monoterpenoid stability. It does not represent actual experimental results for this compound.
| Storage Condition | Time (Weeks) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 4°C (Control) | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 99.7 | <0.1 | 0.1 | |
| 12 | 99.5 | 0.1 | 0.2 | |
| 25°C / 60% RH | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 98.5 | 0.5 | 0.8 | |
| 12 | 96.2 | 1.5 | 2.0 | |
| 40°C / 75% RH | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 95.1 | 2.0 | 2.5 | |
| 12 | 89.7 | 4.5 | 5.3 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for a monoterpenoid alcohol.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low ionization efficiency in mass spectrometry of terpenoid alcohols.
Welcome to the technical support center for overcoming challenges in the mass spectrometry analysis of terpenoid alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of terpenoid alcohols often low in mass spectrometry?
Terpenoid alcohols are often challenging to analyze with mass spectrometry, particularly using Electrospray Ionization (ESI), due to their chemical properties. They are typically non-polar or have low polarity and lack easily ionizable functional groups. In ESI, ionization relies on the formation of pre-charged ions in solution that are then transferred to the gas phase. Compounds that are not charged in solution are difficult to ionize efficiently. Furthermore, their tendency to form neutral losses (like water) in the ion source can further reduce the abundance of the desired molecular ion.
Q2: What are the primary strategies to enhance the signal of terpenoid alcohols?
There are three main strategies to overcome the low ionization efficiency of these compounds:
-
Optimization of ESI Conditions: Modifying the mobile phase by adding additives to promote the formation of adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) can significantly improve signal intensity.[1][2]
-
Chemical Derivatization: This involves chemically modifying the alcohol group to introduce a more readily ionizable moiety.[3][4] This not only improves ionization but can also enhance chromatographic separation.
-
Alternative Ionization Techniques: When ESI is not effective, other ionization methods like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more suitable for non-polar compounds.[5][6]
Q3: Which ionization technique is best suited for terpenoid alcohols?
The optimal choice depends on the specific terpenoid alcohol and the available instrumentation.
-
Electrospray Ionization (ESI): While challenging, it can be made effective through mobile phase optimization (acidification) or, more reliably, by promoting adduct formation with cations like Li⁺, Na⁺, or NH₄⁺.[1][7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds than ESI, making it a strong candidate for many terpenoid alcohols.
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for non-polar analytes and can extend the ionization range beyond what ESI or APCI can achieve.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile terpenoid alcohols, GC-MS with Electron Ionization (EI) is a robust and widely used alternative. Derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common strategy to improve volatility and chromatographic behavior.[9][10]
Q4: When should I consider using chemical derivatization?
Consider derivatization when you have exhausted options for optimizing your current LC-MS method or when you require a significant boost in sensitivity. Derivatization is particularly useful when:
-
Signal intensity remains too low for reliable quantification even after optimizing ESI or trying APCI/APPI.[11]
-
You need to improve chromatographic retention and peak shape on a reversed-phase column.
-
You want to introduce a specific functional group that provides a predictable and strong signal in the mass spectrometer.[4]
Troubleshooting Guide
Problem: Weak or No Signal Intensity
Q: I am observing a very weak or no signal for my terpenoid alcohol. Where should I start troubleshooting?
A complete loss of signal often points to a singular critical issue.[12] A systematic check is the most efficient approach to identify the problem.
First, confirm the mass spectrometer is functioning correctly, independent of the liquid chromatography (LC) system.[2] Infuse a standard compound that is known to work well to verify that the MS is tuned and responsive. If the MS is working, the problem likely lies with the LC system, the mobile phase, or the analyte's ionization properties.[12]
The workflow below outlines a systematic approach to diagnosing low signal intensity.
Caption: Systematic workflow for diagnosing the cause of low or no signal.
Q: My signal is extremely weak in positive ion ESI. How can I improve it?
If basic MS and LC functions are confirmed, the issue is likely poor ionization. Terpenoid alcohols rarely protonate efficiently to form [M+H]⁺.
1. Promote Adduct Formation: The most effective strategy is to encourage the formation of adducts with metal cations or ammonium (B1175870).[1]
-
Lithium Adducts [M+Li]⁺: Lithium iodide can be used to promote intense [M+Li]⁺ adducts, offering high sensitivity.[7]
-
Sodium [M+Na]⁺ / Potassium [M+K]⁺ Adducts: These are common but can be inconsistent if the source of the ions is contamination from glassware or solvents.[2] To make it reproducible, add a low concentration of a sodium salt to the mobile phase.
-
Ammonium [M+NH₄]⁺ Adducts: Add ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.
2. Mobile Phase Acidification: While less effective for alcohols than for basic compounds, adding a small amount of formic acid (0.1%) can sometimes improve the signal for the protonated molecule [M+H]⁺.[2]
3. Solvent Choice: Consider trying methanol (B129727) instead of acetonitrile (B52724) as the organic solvent, as it can sometimes improve ionization for certain compounds.[2]
The following decision tree can help you choose an optimization strategy.
Caption: Decision tree for selecting a signal enhancement strategy.
Q: Would switching to negative ion mode improve my signal?
Since terpenoid alcohols have free hydroxyl (-OH) groups, negative ion mode ESI can sometimes be effective, forming the deprotonated ion [M-H]⁻.[1] This is often more successful for alcohols with higher acidity. Additionally, in negative mode, adducts with anions like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ can be formed if these are present in the mobile phase. It is recommended to test both positive and negative modes during method development.
Problem: Inconsistent Results & Adducts
Q: I see multiple adducts like [M+Na]⁺ and [M+K]⁺, which splits my signal and harms sensitivity. How can I fix this?
Inconsistent adduct formation is often due to trace-level contamination of sodium and potassium from solvents, glassware, and sample matrices.[2]
-
Use High-Purity Solvents: Always use LC-MS grade solvents to minimize contaminants.[2]
-
Switch to Plastic Vials: Glass vials can leach sodium and other metal salts. Using plastic autosampler vials can reduce the formation of unwanted metal adducts.[13]
-
Promote a Single Adduct: To consolidate the signal into one primary adduct, intentionally add a higher concentration of a specific salt. For example, adding a controlled amount of lithium iodide will promote the formation of [M+Li]⁺ as the dominant ion, suppressing the random formation of sodium and potassium adducts.[7]
-
Acidify the Mobile Phase: Adding an acid like formic acid promotes the formation of [M+H]⁺, which can become the dominant ion and consolidate the signal.[2]
| Strategy | Action | Expected Outcome |
| Minimize Contamination | Use LC-MS grade solvents and plastic vials.[2][13] | Reduces background [M+Na]⁺ and [M+K]⁺ adducts. |
| Promote [M+H]⁺ | Add 0.1% formic acid to the mobile phase.[2] | Consolidates signal into the protonated molecule. |
| Promote a Specific Adduct | Add a controlled amount of a salt (e.g., lithium iodide, ammonium formate).[7] | Forces the formation of a single, desired adduct. |
Table 1: Strategies to Consolidate Ion Signal.
Experimental Protocols
Protocol 1: Enhancing Ionization via Lithium Adduct Formation
This protocol describes a simple method to dramatically improve the detection of polyisoprenoid alcohols by promoting the formation of lithium adducts [M+Li]⁺.[7]
Objective: To achieve high-sensitivity detection of terpenoid alcohols using ESI-MS.
Materials:
-
Terpenoid alcohol sample dissolved in an appropriate organic solvent (e.g., methanol, isopropanol).
-
Lithium Iodide (LiI).
-
LC-MS grade methanol or other suitable solvent for infusion.
Procedure:
-
Prepare a Lithium Iodide Stock Solution: Prepare a 1 mM stock solution of LiI in methanol.
-
Sample Preparation: Dilute the terpenoid alcohol sample to the desired concentration in methanol.
-
Promote Adduct Formation: To the final sample solution, add the LiI stock solution to achieve a final LiI concentration of approximately 50-100 µM. The optimal concentration may require some experimentation.
-
Direct Infusion Analysis: Infuse the final sample containing LiI directly into the ESI source of the mass spectrometer.
-
Mass Spectrometer Settings:
-
Set the instrument to positive ion mode.
-
Scan for the expected m/z of the [M+Li]⁺ adduct. (Molecular Weight of Analyte + 6.94).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the lithium adduct.
-
Expected Results: A significant enhancement in signal intensity should be observed for the [M+Li]⁺ ion compared to any [M+H]⁺ or [M+Na]⁺ ions from a sample analyzed without LiI. This method can achieve detection limits in the picomolar range.[7]
Protocol 2: General Derivatization of Alcohols via Acylation
This protocol provides a general method for derivatizing alcohols to improve their ionization efficiency, based on a procedure for acylation.[14] This example uses bromoacetyl chloride, which introduces a group that can be further modified to carry a permanent positive charge.
Objective: To chemically modify a terpenoid alcohol to enhance its ESI signal.
Materials:
-
Terpenoid alcohol sample.
-
Bromoacetyl chloride.
-
Triethylamine (B128534) (or another tertiary amine base like pyridine).
-
Anhydrous solvent (e.g., dichloromethane, THF).
-
Quenching agent (e.g., methanol).
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the terpenoid alcohol (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add triethylamine (1.2 equivalents) to the solution and stir.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add bromoacetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Further Derivatization (to Quaternary Salt): After the initial acylation is complete, a tertiary amine (e.g., an excess of triethylamine) is added to the reaction mixture. This reacts with the bromoacetate (B1195939) to form a quaternary ammonium salt, which carries a permanent positive charge.[14]
-
Work-up: Quench the reaction by adding a small amount of methanol. The solvent can then be evaporated. The resulting derivatized product can be redissolved for LC-MS analysis.
Analysis: The derivatized product will have a significantly higher molecular weight and should ionize very efficiently in positive mode ESI, showing a strong signal for the cationic part of the molecule.[14]
| Derivatization Reagent | Target Functional Group | Ionization Enhancement |
| Bromoacetyl chloride + Amine | Alcohols | Forms a permanently charged quaternary ammonium salt.[14] |
| Phthalic Anhydride | Alcohols | Creates a phthalate (B1215562) hemiester, which can be detected by UV and MS.[15][16] |
| p-Tolyl isocyanate | Alcohols | Increases sensitivity for GC-MS analysis.[17] |
| Dansyl chloride | Alcohols, Amines | Introduces a highly ionizable dansyl group.[1] |
Table 2: Common Derivatization Reagents for Alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+))-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of terpenoids from hemlock (Tsuga) species by solid-phase microextraction/gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prevention of Acid-Catalyzed Rearrangement of cis-p-Mentha-1(7),8-dien-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of the acid-catalyzed rearrangement of cis-p-Mentha-1(7),8-dien-2-ol. This valuable monoterpenoid is susceptible to structural isomerization under acidic conditions, which can lead to undesired byproducts and reduced yields in synthetic pathways.
Troubleshooting Guide
Issue: Undesired Rearrangement of this compound During Acidic Reaction Steps
Symptoms:
-
Formation of unexpected aromatic byproducts, such as carvacrol (B1668589).
-
Low yield of the desired product containing the intact this compound moiety.
-
Complex product mixture observed by GC-MS or NMR analysis.
Root Cause:
The allylic alcohol functionality in this compound is prone to acid-catalyzed rearrangement. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a carbocation intermediate that can undergo rearrangement to a more stable species, ultimately leading to the formation of aromatic compounds like carvacrol. This isomerization is a known challenge for structurally similar p-menthane (B155814) derivatives like carvone, which readily converts to carvacrol in the presence of acid.[1][2][3]
Solution: Protection of the Hydroxyl Group
To prevent this undesired rearrangement, the hydroxyl group of this compound should be protected prior to subjecting the molecule to acidic conditions. A common and effective strategy is the use of a silyl (B83357) ether protecting group, such as the tert-butyldimethylsilyl (TBDMS) group. TBDMS ethers are stable to a wide range of acidic conditions that are typically used for subsequent reactions.
Workflow for Preventing Rearrangement:
References
Optimization of reaction conditions for the epoxidation of limonene to yield specific isomers.
Welcome to the technical support center for the epoxidation of limonene (B3431351). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions to yield specific isomers and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the epoxidation of limonene?
The epoxidation of limonene can yield several products depending on the reaction conditions. The main products are the monoepoxides, which result from the epoxidation of either the endocyclic (1,2-) or the exocyclic (8,9-) double bond. Further epoxidation can lead to the formation of limonene diepoxide.[1][2] Common side products include limonene-1,2-diol from the hydrolysis of the epoxide, as well as carveol, carvone, and perillyl alcohol from allylic oxidation.[3][4]
Q2: How can I achieve high regioselectivity for the 1,2-epoxidation of limonene?
High regioselectivity for the 1,2-epoxide is often desired. The endocyclic double bond is more electron-rich and generally more reactive towards electrophilic epoxidation agents.[5] To favor 1,2-epoxidation, consider the following:
-
Choice of Oxidant: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used and show good selectivity for the 1,2-position.[5] Hydrogen peroxide (H₂O₂) is a greener alternative, and when used with specific catalysts, can be highly selective.[5][6]
-
Catalyst Selection: For reactions using hydrogen peroxide, tungsten-based catalysts, such as phosphotungstate polyoxometalates, have demonstrated high selectivity for the 1,2-epoxide.[5][6] Biocatalysts, like peroxygenases, can also provide excellent regioselectivity and stereoselectivity.[5][7][8]
Q3: What conditions favor the formation of limonene diepoxide?
To synthesize limonene diepoxide, extended reaction times and a higher molar ratio of the oxidizing agent to limonene are typically required. For instance, using magnesium oxide (MgO) as a catalyst with H₂O₂, a reaction time of 2 hours can favor the diepoxide, whereas a shorter time of 30 minutes selectively produces the monoepoxide.[1][3] Similarly, a 3.4-fold molar amount of hydrogen peroxide can be used to achieve a high content of limonene diepoxide in the reaction mixture.[9]
Q4: What is the difference between acid-catalyzed and enzyme-catalyzed hydrolysis of limonene-1,2-epoxide?
The method of hydrolysis of the 1,2-epoxide to the corresponding diol significantly affects the stereochemistry of the product:
-
Acid-Catalyzed Hydrolysis: This typically proceeds through an SN1-like mechanism, which can result in a mixture of trans- and cis-diols.[5]
-
Enzyme-Catalyzed Hydrolysis: The use of enzymes, such as limonene epoxide hydrolase, can lead to a stereospecific synthesis of the diol.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient oxidant. 3. Reaction temperature is too low. | 1. Ensure the catalyst is fresh or properly activated. 2. Increase the molar ratio of the oxidant to limonene. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Selectivity (Mixture of 1,2- and 8,9-epoxides) | 1. Reaction conditions are not optimized for regioselectivity. 2. The catalytic system does not sufficiently differentiate between the two double bonds. | 1. For 1,2-epoxide selectivity, consider using a tungsten-based catalyst with H₂O₂.[6] 2. Employing a biocatalyst like peroxygenase can offer high selectivity.[7] |
| Formation of Carveol and Carvone | 1. Autoxidation of limonene. 2. Presence of radical initiators. 3. The catalytic system favors allylic oxidation. | 1. Use freshly distilled limonene and store it under an inert atmosphere in the dark.[5] 2. Ensure all glassware is clean and free of metal contaminants.[5] 3. Choose a catalytic system known for selective epoxidation over allylic oxidation. |
| Formation of Limonene-1,2-diol | 1. Hydrolysis of the 1,2-epoxide due to the presence of water and/or acidic conditions. | 1. To prevent hydrolysis, the reaction mixture can be saturated with sodium sulphate (Na₂SO₄).[2][6] 2. Maintain a neutral or slightly basic pH. |
| Mixture of Diol Isomers after Hydrolysis | 1. Use of acid catalysis for hydrolysis. 2. Non-stereospecific starting epoxide. | 1. For stereospecific diol synthesis, use an enzymatic hydrolysis method.[5] |
| Difficulty in Product Purification | 1. Presence of multiple byproducts with similar polarities. 2. Emulsion formation during workup. | 1. Optimize reaction conditions to minimize byproduct formation. Use column chromatography with a suitable solvent system for purification; gradient elution may be necessary.[5] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Limonene Epoxidation
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time | Product(s) | Yield/Selectivity (%) | Reference |
| Tungsten-based polyoxometalate | H₂O₂ | Solvent-free | 50 | 15 min | Limonene-1,2-epoxide | ~95% H₂O₂ conversion, 100% selectivity | [6] |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 30 min | Limonene monoepoxide | 80% yield | [1][3] |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 2 h | Limonene diepoxide | 96% yield | [1][3] |
| Manganese Sulfate / Salicylic Acid | H₂O₂ | Acetonitrile | 18–25 | 4 h | Limonene diepoxide | - | [1][9] |
| Peroxygenase from oat seeds | t-BuOOH | Phosphate (B84403) buffer (pH 7.5) | 25 | 4 h | trans-1,2-monoepoxide (from (R)-limonene) | 76% | [7] |
| Peroxygenase from oat seeds | t-BuOOH | Phosphate buffer (pH 7.5) | 25 | - | cis-1,2-monoepoxide (from (S)-limonene) | 83% | [7] |
| Jacobsen's Catalyst (7) | m-CPBA | Dichloromethane | 0 | 10 h | cis-1,2-Limonene epoxide | 98% de | [10] |
| Jacobsen's Catalyst (6) | m-CPBA | Dichloromethane | 0 | 10 h | trans-1,2-Limonene epoxide | 94% de | [10] |
| Ti/KIT-6 | TBHP | Acetonitrile | 50 | 7 h | 1,2-limonene oxide | 23% conversion, 60% selectivity | [11] |
Experimental Protocols
Protocol 1: Epoxidation using a Tungsten-Based Catalyst [6]
-
Reaction Setup: In a solvent-free environment, establish a limonene/H₂O₂/catalyst molar ratio of 4:1:0.005.
-
Temperature Control: Maintain the reaction temperature at 50°C (323 K).
-
Oxidant Addition: Add the hydrogen peroxide in a single step.
-
Prevention of Hydrolysis: Saturate the reaction mixture with sodium sulphate to prevent the hydrolysis of the epoxide.
-
Acid Concentration: Ensure the acid concentration is below 0.04 M to maintain high selectivity.
-
Reaction Time: The reaction should achieve high conversion within 15 minutes.
Protocol 2: Heterogeneous Epoxidation using Magnesium Oxide [1][3]
-
Reaction Setup: In a suitable reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition: Introduce hydrogen peroxide (H₂O₂) to the reaction.
-
Reaction Conditions: Heat the mixture to 50°C and maintain stirring.
-
Reaction Time:
-
For selective synthesis of limonene monoepoxide, maintain the reaction for 30 minutes.
-
To obtain limonene diepoxide, extend the reaction time to 2 hours.
-
-
Work-up: After the reaction, filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.
Protocol 3: Biocatalyzed Epoxidation using Peroxygenase from Oat Seeds [7]
-
Reaction Setup: Add (R)-limonene (0.11 mmol) to a suspension of peroxygenase-containing preparation from oat flour (100 mg) in 50 mM phosphate buffer at pH 7.5 (7 mL).
-
Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH, 0.11 mmol) in two aliquots over 1 hour.
-
Reaction Conditions: Vigorously stir the reaction mixture at 25°C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC).
-
Work-up: For analysis, add an equal volume of diethyl ether to an aliquot of the reaction mixture and vortex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Chiral HPLC Methods for Separating p-Menthadienol Enantiomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the refinement of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of p-menthadienol enantiomers, also known as perillyl alcohol. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of p-menthadienol enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation or poor resolution of enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase composition is not optimal.3. Flow rate is too high.4. Column temperature is not optimal. | 1. Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for terpene-like molecules.[1][2]2. Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol (B130326), ethanol). A lower percentage of the alcohol modifier generally increases retention and may improve resolution.3. Decrease the flow rate to allow for better interaction between the analytes and the CSP. A flow rate of 0.5 mL/min is a good starting point for optimization.[3]4. Vary the column temperature. Lower temperatures often enhance enantioselectivity. |
| Poor peak shape (e.g., tailing, fronting) | 1. Secondary interactions between the analyte and the stationary phase.2. Sample overload.3. Inappropriate sample solvent. | 1. Add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds, trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1% can improve peak shape. For basic compounds, an amine like diethylamine (B46881) (DEA) at 0.1% can be beneficial.[4][5]2. Reduce the concentration of the sample or the injection volume.3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Fluctuating retention times | 1. Inadequate column equilibration.2. Mobile phase instability or evaporation.3. Temperature fluctuations. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This may take 20-30 column volumes.2. Prepare fresh mobile phase daily and keep the solvent reservoir capped to prevent changes in composition due to evaporation.3. Use a column oven to maintain a constant and stable temperature. |
| Loss of resolution over time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong, compatible solvent as recommended by the manufacturer.2. Ensure the mobile phase is compatible with the CSP, especially regarding pH and the use of "non-standard" solvents with coated polysaccharide columns.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in developing a successful chiral separation for p-menthadienol enantiomers?
A1: The selection of the appropriate chiral stationary phase (CSP) is the most crucial factor.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with structures similar to p-menthadienol.[1][2]
Q2: How do I choose a starting mobile phase for the chiral separation of p-menthadienol?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a good starting point is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol.[8] A typical starting ratio would be 90:10 (v/v) n-hexane:isopropanol.[4]
Q3: When should I consider using mobile phase additives?
A3: Mobile phase additives are primarily used to improve peak shape and can sometimes enhance selectivity. If you observe peak tailing, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) for acidic analytes, or a base like diethylamine (DEA) for basic analytes, can be beneficial.[5]
Q4: Can I use reversed-phase HPLC for the chiral separation of p-menthadienol?
A4: While normal-phase is more common for many chiral separations on polysaccharide CSPs, reversed-phase methods can also be effective, particularly with modified polysaccharide phases designed for aqueous conditions.[9][10] A typical reversed-phase mobile phase would consist of water and an organic modifier like acetonitrile (B52724) or methanol.[9][10]
Q5: My resolution is good, but the analysis time is too long. How can I speed up the separation?
A5: To shorten the analysis time, you can try increasing the flow rate or increasing the percentage of the polar modifier in the mobile phase. However, be aware that both of these changes may lead to a decrease in resolution, so a careful balance must be found.
Experimental Protocols
The following is a generalized experimental protocol for the chiral HPLC separation of p-menthadienol enantiomers. This should be used as a starting point for method development and refinement.
1. Sample Preparation
-
Dissolve a racemic standard of p-menthadienol (perillyl alcohol) in the initial mobile phase or a compatible solvent (e.g., n-hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based CSP, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol. Start with a composition of 90:10 (v/v).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 25 °C.
-
Detection: UV detection at a wavelength where p-menthadienol has absorbance (e.g., 210 nm).[11]
-
Injection Volume: 10 µL.
3. Method Optimization
-
Mobile Phase Composition: Systematically vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%) to find the optimal balance between resolution and retention time.
-
Flow Rate: Adjust the flow rate (e.g., from 0.5 mL/min to 1.5 mL/min) to optimize resolution and analysis time. Lower flow rates generally improve resolution.[3]
-
Temperature: Investigate the effect of column temperature on the separation (e.g., from 15 °C to 40 °C).
Quantitative Data Summary
The following tables provide hypothetical yet representative data that could be obtained during the optimization of a chiral HPLC method for p-menthadienol enantiomers on a polysaccharide-based chiral stationary phase.
Table 1: Effect of Mobile Phase Composition on Separation
| Mobile Phase (n-Hexane:Isopropanol, v/v) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5 | 15.2 | 17.8 | 2.1 |
| 90:10 | 10.8 | 12.1 | 1.8 |
| 85:15 | 7.5 | 8.3 | 1.2 |
| 80:20 | 5.1 | 5.5 | 0.8 |
Conditions: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm), 1.0 mL/min flow rate, 25 °C.
Table 2: Effect of Flow Rate on Separation
| Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 0.5 | 20.5 | 23.8 | 2.5 |
| 0.8 | 12.8 | 14.9 | 2.0 |
| 1.0 | 10.8 | 12.1 | 1.8 |
| 1.2 | 9.0 | 10.1 | 1.5 |
Conditions: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm), 90:10 n-hexane:isopropanol, 25 °C.
Visualizations
References
- 1. Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. aph-hsps.hu [aph-hsps.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of biological samples for Uroterpenol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Uroterpenol in biological samples. Uroterpenol, a major metabolite of limonene (B3431351), is typically found in its conjugated form, Uroterpenol glucuronide, in urine. Accurate quantification requires careful consideration of matrix effects, which can significantly impact the reliability of results.
Frequently Asked Questions (FAQs)
Q1: What is Uroterpenol and why is its analysis in biological samples important?
A1: Uroterpenol (p-menth-1-ene-8,9-diol) is a monoterpene diol that has been identified as a significant metabolite of d-limonene in humans.[1][2] Limonene is a common fragrance and flavoring agent found in numerous consumer products, and it is also a naturally occurring compound in citrus fruits. The analysis of Uroterpenol and its conjugates in biological matrices, such as urine, is crucial for pharmacokinetic studies, exposure biomonitoring, and understanding the metabolic fate of limonene.[2][3]
Q2: In what form is Uroterpenol typically found in biological samples?
A2: In human urine, Uroterpenol is predominantly present in a conjugated form, specifically as Uroterpenol glucuronide.[2][3] Therefore, a hydrolysis step is generally required to cleave the glucuronide moiety before LC-MS/MS analysis of the parent Uroterpenol.
Q3: What are matrix effects and how can they affect Uroterpenol analysis?
A3: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix (e.g., salts, lipids, and other endogenous compounds in urine or plasma). These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. Given the complexity of biological samples, matrix effects are a significant challenge in the LC-MS/MS analysis of Uroterpenol.
Q4: How can I minimize matrix effects in my Uroterpenol analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective in removing interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between Uroterpenol and endogenous matrix components is crucial.
-
Use of an appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for Uroterpenol | Incompatible sample solvent with the mobile phase. | Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column contamination or degradation. | Implement a column wash step after each run and consider using a guard column. If the problem persists, replace the analytical column. | |
| High Variability in Analyte/Internal Standard Area Ratios | Inconsistent matrix effects across different samples. | Re-evaluate the sample preparation method. A more rigorous cleanup using a suitable SPE cartridge may be necessary. |
| Inappropriate internal standard. | If not already using one, switch to a stable isotope-labeled internal standard for Uroterpenol. | |
| Low Recovery of Uroterpenol | Inefficient extraction from the biological matrix. | Optimize the sample preparation protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments. |
| Incomplete hydrolysis of Uroterpenol glucuronide. | Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH). | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components. | Modify the chromatographic gradient to better separate Uroterpenol from the interfering peaks. |
| Inefficient sample cleanup. | Employ a more selective sample preparation technique, such as a mixed-mode SPE, to remove the specific interfering compounds. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of steroid glucuronides in human urine, which can serve as a reference for what to expect in a well-developed method for Uroterpenol glucuronide.
| Parameter | Typical Performance |
| Linearity (R²) | ≥0.99 |
| Recovery | 89.6% to 113.8% |
| Intra-day and Inter-day Accuracy & Precision | < 15% |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low nmol/L range |
Data adapted from a validated method for 15 urinary steroid hormone glucuronides.[4]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Uroterpenol Glucuronide in Urine
Objective: To deconjugate Uroterpenol glucuronide to its free form for subsequent extraction and analysis.
Materials:
-
Urine sample
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Phosphate (B84403) buffer (pH 6.8)
-
Internal standard solution (e.g., deuterated Uroterpenol)
Procedure:
-
To 200 µL of urine sample in a 2 mL tube, add 200 µL of phosphate buffer (pH 6.8).
-
Add a sufficient amount of β-glucuronidase/sulfatase enzyme mixture.
-
Add the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Incubate the sample at 37°C for 2 hours.
-
After incubation, proceed immediately to the sample extraction step.
Protocol 2: Solid-Phase Extraction (SPE) of Uroterpenol from Urine
Objective: To clean up the hydrolyzed urine sample and concentrate Uroterpenol, thereby reducing matrix effects.
Materials:
-
Hydrolyzed urine sample
-
Mixed-mode or C18 SPE cartridges
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for washing)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) may further remove interfering substances.
-
Elution: Elute Uroterpenol with an appropriate volume of methanol or another suitable organic solvent (e.g., 1 mL).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of Uroterpenol in urine.
Caption: Troubleshooting logic for Uroterpenol LC-MS/MS analysis.
References
- 1. Quantification of limonin in human urine using solid-phase extraction by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of cis- and trans-p-Mentha-1(7),8-dien-2-ol: A Guide for Future Research
A comprehensive review of current literature reveals a notable gap in the direct comparative analysis of the bioactivities of cis- and trans-p-mentha-1(7),8-dien-2-ol. These stereoisomers are known constituents of various plant essential oils, which exhibit a range of biological effects. However, studies isolating and individually assessing the bioactivity of each isomer are scarce. This guide synthesizes the available information on their occurrence and the bioactivities of essential oils rich in these compounds, and proposes a framework for their direct comparative evaluation.
While quantitative data directly comparing the bioactivities of the cis- and trans- isomers of p-mentha-1(7),8-dien-2-ol is not available in the reviewed literature, the essential oils in which they are found have demonstrated notable biological activities. For instance, essential oils from Cymbopogon giganteus and Tanacetum balsamita, which contain both isomers, have been reported to possess antimicrobial properties.[1][2][3][4] The essential oil of C. giganteus has shown moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli.[1][5]
The relative concentrations of these isomers can vary significantly between different plant species and even different parts of the same plant. In the essential oil of Cymbopogon giganteus leaves, cis-p-mentha-1(7),8-dien-2-ol was found to be a major constituent (19.4%), alongside other p-menthane (B155814) derivatives.[1][5] Similarly, the essential oil of Tanacetum balsamita flowers contains both trans-p-mentha-1(7),8-dien-2-ol (3.5%) and this compound (2.8%).[2] The significant presence of these isomers in bioactive essential oils suggests their potential contribution to the observed effects and underscores the need for their individual evaluation.
Proposed Framework for Comparative Bioactivity Analysis
To address the current knowledge gap, a direct comparative study of the bioactivities of isolated cis- and trans-p-mentha-1(7),8-dien-2-ol is proposed. The following tables outline a structured approach for presenting prospective experimental data.
Table 1: Comparative Antimicrobial Activity
| Isomer | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Candida albicans | ||||
| trans-p-Mentha-1(7),8-dien-2-ol | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Candida albicans | ||||
| Positive Control (e.g., Gentamicin, Amphotericin B) | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Candida albicans |
Table 2: Comparative Anti-inflammatory Activity
| Isomer | Assay | Cell Line | Key Parameter | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | |
| COX-2 Inhibition | HT-29 | PGE₂ Production | ||
| trans-p-Mentha-1(7),8-dien-2-ol | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | |
| COX-2 Inhibition | HT-29 | PGE₂ Production | ||
| Positive Control (e.g., Dexamethasone, Celecoxib) | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | |
| COX-2 Inhibition | HT-29 | PGE₂ Production |
Table 3: Comparative Cytotoxic Activity
| Isomer | Cell Line | Assay | IC₅₀ (µM) |
| This compound | HeLa (Cervical Cancer) | MTT | |
| MCF-7 (Breast Cancer) | MTT | ||
| A549 (Lung Cancer) | MTT | ||
| trans-p-Mentha-1(7),8-dien-2-ol | HeLa (Cervical Cancer) | MTT | |
| MCF-7 (Breast Cancer) | MTT | ||
| A549 (Lung Cancer) | MTT | ||
| Positive Control (e.g., Doxorubicin) | HeLa (Cervical Cancer) | MTT | |
| MCF-7 (Breast Cancer) | MTT | ||
| A549 (Lung Cancer) | MTT |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are proposed protocols for the key comparative experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the isomers against pathogenic microbes.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds (cis- and trans-p-mentha-1(7),8-dien-2-ol) are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured on an appropriate agar (B569324) medium. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of the isomers to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test isomers for a specified period (e.g., 1 hour).
-
Stimulation: An inflammatory response is induced by stimulating the cells with LPS (e.g., 1 µg/mL) in the continued presence of the test compounds.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
-
Treatment: The cells are treated with a range of concentrations of the cis- and trans- isomers and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Visualizing Methodologies and Potential Mechanisms
To further clarify the proposed experimental designs and potential biological interactions, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Chemical Composition and Biological Activity of Tanacetum balsamita Essential Oils Obtained from Different Plant Organs | MDPI [mdpi.com]
- 3. Chemical composition and antimicrobial activity of Cymbopogon citratus and Cymbopogon giganteus essential oils alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of cis-p-Mentha-1(7),8-dien-2-ol: Validation of a GC-FID Method
For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical entities is paramount. This guide provides a comprehensive overview of a validated quantitative Gas Chromatography with Flame Ionization Detection (GC-FID) method for the analysis of cis-p-Mentha-1(7),8-dien-2-ol, a monoterpenoid alcohol found in various plant essential oils.[1] The performance of this method is compared with alternative analytical techniques, supported by hypothetical experimental data structured according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction to Analytical Methods for Terpene Alcohols
The analysis of terpenes, such as this compound, is crucial for the chemical profiling of essential oils and other natural products.[5] While several techniques can be employed, Gas Chromatography (GC) is the most common approach due to the volatile nature of these compounds. The choice of detector and sample introduction method can significantly impact the results.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds.[6] It offers high sensitivity, a wide linear range, and is less expensive to operate than a mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides structural information, which is invaluable for peak identification. However, for routine quantitative analysis, it can be more complex and costly than GC-FID.
-
Headspace (HS) GC: This sample introduction technique is suitable for analyzing volatile compounds in solid or liquid samples without extensive sample preparation.[5][7] However, issues such as thermal degradation of terpenes at elevated temperatures can lead to inaccurate quantification.[7] Direct liquid injection is often preferred to avoid these issues.[5][7]
Experimental Protocol: GC-FID Method Validation
The following protocol outlines the validation of a GC-FID method for the quantification of this compound. The validation parameters are established in accordance with ICH Q2(R1) guidelines.[3]
2.1. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent Intuvo 9000 GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and a 7650A autosampler.[5]
-
Column: A suitable capillary column for terpene analysis, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) column (30 m x 0.32 mm i.d., 0.25 µm film thickness).[8][9]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).[2]
-
Injector Temperature: 250°C.[10]
-
Detector Temperature: 260°C.[2]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 240°C and hold for 5 minutes.[2][10]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (ISTD): An internal standard, such as 2-fluorobiphenyl (B19388) or hexadecane, can be used to improve precision.[5][10] Prepare a stock solution of the ISTD and add a consistent concentration to all standards and samples.
2.3. Validation Parameters
The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (methanol) and a matrix blank.
-
Linearity: The linearity is evaluated by a triplicate injection of at least five concentrations across the desired range. The calibration curve is generated by plotting the peak area ratio (analyte/ISTD) against the concentration, and the correlation coefficient (r²) is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The results are expressed as the relative standard deviation (%RSD).
-
-
Accuracy: The accuracy is assessed by a recovery study on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Data Presentation and Performance Comparison
3.1. GC-FID Method Validation Data
The following table summarizes the expected performance data for the validated GC-FID method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2% | 0.85% |
| Intermediate Precision (n=6) | ≤ 3% | 1.25% |
| Accuracy (% Recovery) | ||
| Low Concentration (80%) | 98.0 - 102.0% | 99.5% |
| Medium Concentration (100%) | 98.0 - 102.0% | 100.2% |
| High Concentration (120%) | 98.0 - 102.0% | 101.1% |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
3.2. Comparison with Alternative Methods
This table provides a qualitative comparison of GC-FID with other common techniques for terpene analysis.
| Feature | GC-FID | GC-MS | Headspace GC-MS |
| Primary Use | Quantitative Analysis | Qualitative & Quantitative Analysis | Analysis of Volatiles in Complex Matrices |
| Selectivity | Good | Excellent (based on mass spectra) | Excellent |
| Sensitivity | High | Very High | High |
| Linear Range | Wide | Moderate | Moderate |
| Robustness | High | Moderate | Moderate |
| Cost | Low | High | High |
| Ease of Use | Simple | Complex | Moderate |
| Risk of Thermal Degradation | Low (with direct injection) | Low (with direct injection) | High[7] |
Visualizing the Workflow and Method Selection
4.1. GC-FID Method Validation Workflow
The following diagram illustrates the logical flow of the method validation process according to ICH guidelines.
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. agilent.com [agilent.com]
- 6. jppres.com [jppres.com]
- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cis-p-Mentha-1(7),8-dien-2-ol Content Across Cymbopogon Chemotypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The genus Cymbopogon, commonly known as lemongrass, encompasses a diverse group of aromatic grasses renowned for their essential oils rich in bioactive terpenoids. Among these, cis-p-Mentha-1(7),8-dien-2-ol, a monoterpenoid alcohol, has garnered significant research interest. This guide provides a comparative analysis of the this compound content across various Cymbopogon chemotypes, supported by experimental data from scientific literature.
Quantitative Data Summary
The concentration of this compound varies significantly among different Cymbopogon species, indicating distinct chemotypes. The following table summarizes the reported quantitative data for this compound in the essential oils of several species.
| Cymbopogon Species | Plant Part | This compound Content (%) | Reference |
| Cymbopogon giganteus | Leaves | 19.4 | [1] |
| Cymbopogon giganteus | Leaves | 16.5 | [1] |
| Cymbopogon giganteus | - | 28.0 (cis and trans isomers combined) | [2] |
| Cymbopogon densiflorus | Flowers | 26.0 | [3] |
| Cymbopogon densiflorus | Leaves | 11.1 | [1] |
| Cymbopogon khasianus | - | 4.68 | [4] |
Note: The content of essential oil components can be influenced by genetic and environmental factors.[5]
Experimental Protocols
The data presented in this guide were obtained through standardized and widely accepted experimental methodologies in the field of phytochemistry. The general workflow involves essential oil extraction followed by chemical composition analysis.
Essential Oil Extraction: Hydrodistillation
A prevalent method for extracting essential oils from Cymbopogon species is hydrodistillation.[5][6]
-
Plant Material Preparation: Fresh or air-dried leaves of the Cymbopogon species are collected.[5][6]
-
Hydrodistillation Process: The plant material is placed in a Clevenger-type apparatus. Water is added, and the mixture is boiled. The resulting steam, carrying the volatile essential oils, is condensed.
-
Oil Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their different densities, the essential oil separates from the water and can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial, typically at low temperatures, to prevent degradation.
Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of this compound and other volatile components are primarily achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The components of the oil are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint and is compared against a spectral library (e.g., NIST) for identification.
-
Quantification: The relative percentage of each compound is determined by integrating the peak area in the chromatogram.[7]
Visualized Experimental Workflow and Chemotype Classification
The following diagrams illustrate the general experimental workflow and a logical classification of Cymbopogon chemotypes based on their major essential oil constituents.
Caption: General experimental workflow for the analysis of Cymbopogon essential oils.
Caption: Classification of Cymbopogon chemotypes based on dominant essential oil components.
References
- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 2. Cymbopogon Species; Ethnopharmacology, Phytochemistry and the Pharmacological Importance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. geneticsmr.com [geneticsmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation: A Guide to Cross-Validating NMR and GC-MS Data
For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a cornerstone of chemical analysis. While Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful individual techniques, their true analytical strength is realized when used in tandem. This guide provides an objective comparison of NMR and GC-MS for structural confirmation, complete with experimental data, detailed methodologies, and a visual workflow to illustrate the synergy of this combined approach.
The complementary nature of NMR and GC-MS provides a robust method for structural elucidation.[1][2] NMR spectroscopy offers unparalleled insight into the specific arrangement and connectivity of atoms within a molecule, revealing the carbon-hydrogen framework and stereochemistry.[3][4] In contrast, GC-MS provides the molecular weight of the compound and its fragmentation pattern, which offers valuable clues about its substructures.[5][6] By cross-validating the data from these two orthogonal techniques, a much higher degree of confidence in the assigned structure can be achieved.[1][7]
Data Presentation: A Comparative Summary
To illustrate the cross-validation process, consider the analysis of a hypothetical small organic molecule. The following tables summarize the quantitative data obtained from both NMR and GC-MS analyses.
Table 1: GC-MS Data Summary
| Parameter | Value | Interpretation |
| Retention Time (min) | 8.54 | Purity indicator and aids in identification |
| Molecular Ion Peak (m/z) | 150.068 | Corresponds to the molecular weight of the compound |
| Key Fragment Ions (m/z) | 135, 107, 77 | Provides evidence for specific functional groups and structural motifs |
| Relative Abundance (%) | 100 (for base peak) | Used for quantitative analysis and spectral matching |
Table 2: ¹H NMR Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Provisional Assignment |
| 7.85 | Doublet of doublets | 2H | 8.2, 1.8 | Aromatic Protons |
| 7.21 | Doublet of doublets | 2H | 8.2, 1.8 | Aromatic Protons |
| 4.12 | Quartet | 2H | 7.1 | -CH₂- group adjacent to -CH₃ |
| 2.60 | Singlet | 3H | - | -CH₃ group |
| 1.25 | Triplet | 3H | 7.1 | -CH₃ group adjacent to -CH₂- |
Table 3: ¹³C NMR Data Summary
| Chemical Shift (ppm) | Provisional Assignment |
| 197.5 | Carbonyl Carbon (C=O) |
| 135.2 | Aromatic Carbon |
| 129.8 | Aromatic Carbon |
| 128.5 | Aromatic Carbon |
| 62.1 | -CH₂- Carbon |
| 26.4 | -CH₃ Carbon |
| 14.3 | -CH₃ Carbon |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 mg/mL solution of the analyte was prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-550 m/z.
-
Ion Source Temperature: 230°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation: A 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.[2]
-
Acquisition Time: 3 seconds.[2]
-
Relaxation Delay: 2 seconds.[2]
-
Number of Scans: 16.[2]
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of NMR and GC-MS data for structural confirmation.
Caption: Workflow for structural confirmation via NMR and GC-MS data cross-validation.
By following this integrated approach, researchers can significantly enhance the reliability of structural assignments, a critical step in drug discovery, metabolomics, and various other fields of chemical and biomedical research. The synergy between NMR and GC-MS provides a more complete picture of a molecule's identity than either technique could alone.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 5. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Comparative Analysis of the Biological Activities of cis-p-Mentha-1(7),8-dien-2-ol and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis-p-Mentha-1(7),8-dien-2-ol, a monoterpene found in various aromatic plants, with other well-researched monoterpenes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in natural product research and drug discovery.
Introduction to this compound
This compound is a monoterpenoid alcohol that contributes to the aromatic profile of several plants, notably within the Cymbopogon (lemongrass) genus.[1] Like many monoterpenes, it is recognized for its potential biological activities, which are areas of ongoing scientific investigation. This guide focuses on its antimicrobial, antioxidant, and anti-inflammatory properties in comparison to other prevalent monoterpenes such as limonene, carvone, menthol, and 1,8-cineole.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and other selected monoterpenes. It is important to note that direct comparative studies including this compound are limited, and the data presented is compiled from various sources. Experimental conditions may vary between studies.
Table 1: Comparative Antimicrobial Activity (IC₅₀/MIC in µg/mL)
| Monoterpene | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Limonene | >5000 | >5000 | >5000 | [2] |
| Carvone | 1250 | 2500 | 625 | [2] |
| Menthol | 1560 | 3120 | 780 | [2] |
| 1,8-Cineole | 6250 | 12500 | 3120 | [2] |
Note: Lower values indicate higher potency.
Table 2: Comparative Antioxidant Activity (IC₅₀ in µg/mL)
| Monoterpene | DPPH Radical Scavenging | Reference |
| This compound | Data not available | |
| Limonene | >1000 | [3] |
| Carvone | 450 | [3] |
| Menthol | >1000 | [3] |
| 1,8-Cineole | >1000 | [3] |
Note: Lower values indicate higher potency.
Table 3: Comparative Anti-inflammatory Activity
| Monoterpene | Assay | Model | Efficacy (% Inhibition or IC₅₀) | Reference |
| This compound | Data not available | |||
| l-Menthol | IL-1β Production | LPS-stimulated human monocytes | 64.2 ± 7% inhibition | [4] |
| l-Menthol | PGE₂ Production | LPS-stimulated human monocytes | 56.6 ± 8% inhibition | [4] |
| 1,8-Cineole | TNF-α Production | LPS-stimulated human monocytes | 99% inhibition (at 1.5 µg/mL) | [4] |
| Carvone | NO Production | LPS-stimulated murine macrophages | IC₅₀ = 666 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: The monoterpenes are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using culture broth.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated for 24 hours at the optimal growth temperature for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a concentration of 0.1 mM.
-
Preparation of Test Compounds: The monoterpenes are dissolved in methanol and serially diluted.
-
Reaction and Incubation: The DPPH solution is added to the monoterpene solutions in a 96-well plate or cuvettes. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of IC₅₀: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the monoterpenes for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of monoterpenes are often attributed to their ability to modulate key cellular signaling pathways. While the specific mechanisms of this compound are not yet fully elucidated, research on related monoterpenes provides insights into potential pathways involved in their anti-inflammatory and antioxidant effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many monoterpenes are known to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Simplified overview of the NF-κB signaling pathway and its inhibition by monoterpenes.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.
Caption: Overview of the Nrf2-mediated antioxidant response pathway activated by monoterpenes.
Conclusion
While this compound is a component of essential oils with known biological activities, there is a notable lack of direct comparative studies to quantify its efficacy against other well-characterized monoterpenes. The available data suggests that other p-menthane derivatives and related monoterpenes possess significant antimicrobial, antioxidant, and anti-inflammatory properties, often mediated through the modulation of the NF-κB and Nrf2 signaling pathways. Further research is warranted to isolate this compound and conduct head-to-head comparative studies to fully elucidate its therapeutic potential. This will provide a clearer understanding of its structure-activity relationship and its standing among other bioactive monoterpenes.
References
- 1. Antibacterial and Oxidative Stress-Protective Effects of Five Monoterpenes from Softwood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menthadienol | C10H16O | CID 527143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to cis-p-Mentha-1(7),8-dien-2-ol.
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like cis-p-Mentha-1(7),8-dien-2-ol is of paramount importance. This monoterpenoid alcohol, a constituent of various essential oils, serves as a valuable chiral building block in the synthesis of more complex molecules. This guide provides a comparative overview of different synthetic strategies to obtain this compound, presenting available quantitative data and detailed experimental protocols to inform the selection of the most suitable route for a given application.
The primary synthetic approaches to this compound leverage readily available natural products as starting materials, focusing on stereoselective transformations. The most prominent methods include the epoxidation of limonene (B3431351) followed by rearrangement, photochemical synthesis, and multi-step total synthesis from other terpene precursors like (-)-verbenone (B192643) or from acyclic starting materials.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, based on available literature.
| Synthetic Route | Starting Material | Key Reagents/Steps | Reported Yield (%) | Purity/Selectivity | Reference |
| Epoxidation and Rearrangement | (+)-(R)-Limonene | 1. Epoxidation (e.g., m-CPBA) 2. Rearrangement of (1R,2S)-1,2-epoxide | Yield for rearrangement not explicitly stated, but kinetic separation of cis-epoxide is feasible. | The rearrangement of the specific (1R,2S)-1,2-epoxide leads to the desired (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol.[1] Kinetic separation can yield >98% pure cis-epoxide.[2] | [1][2] |
| Photochemical Synthesis | (R)-(+)-Limonene | Photo-oxidation (O₂, sensitizer), followed by in-situ reduction. | A related isomer, p-mentha-2,8-dien-1-ol, was synthesized with a productivity of 6.5 g/day in a continuous flow reactor.[3] | Data for the specific this compound isomer is not detailed. | [3] |
| Synthesis from (-)-Verbenone | (-)-Verbenone | Multi-step synthesis including epoxidation and acid-catalyzed rearrangement. | A related triol was synthesized in a 26% overall yield over five steps.[4] | Data for this compound is not specified. | [4] |
| Total Synthesis (Biomimetic) | Acyclic precursors | Acid-catalyzed cyclization. | Not explicitly reported. | A key challenge is controlling the cis stereochemistry.[5] | [5] |
Detailed Experimental Protocols
Route 1: Epoxidation of (+)-(R)-Limonene and Rearrangement
This is the most widely documented approach for the synthesis of p-menthadienol isomers. The strategy relies on the initial epoxidation of the endocyclic double bond of limonene, which can be achieved with various oxidizing agents, to produce a mixture of diastereomeric epoxides. The subsequent stereoselective opening and rearrangement of the desired epoxide yields the target alcohol.[5]
Step 1: Epoxidation of (+)-(R)-Limonene
A common method for the epoxidation of limonene involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically yields a mixture of cis and trans epoxides. For a more selective approach, asymmetric epoxidation methods, such as the Jacobsen epoxidation, can be employed to favor the formation of the cis-epoxide.[6]
Step 2: Rearrangement of (1R,2S)-1,2-epoxide (cis-epoxide)
The rearrangement of the (1R,2S)-1,2-epoxide of (+)-(R)-limonene has been reported to yield (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol, which is the desired cis-isomer.[1] The choice of reagents and reaction conditions for this rearrangement is critical to control the stereochemistry of the resulting alcohol. Due to the lower reactivity of the cis-epoxide compared to the trans-isomer, a kinetic separation is possible, allowing for the isolation of the unreacted cis-epoxide in high purity.[2][7] This purified cis-epoxide can then be subjected to specific rearrangement conditions to yield the target molecule.
Experimental Protocol for Kinetic Separation of Limonene Epoxides:
A study on the kinetic separation of a 1:1 diastereomeric mixture of (R)-(+)-limonene oxides demonstrated that the trans-isomer could be selectively opened using (R)-N-methyl-(α-methyl-benzyl)amine, leaving the cis-limonene oxide largely unreacted. The unreacted cis-limonene oxide was obtained in up to 90% yield and with a purity of >98%.[2]
Route 2: Photochemical Synthesis from (R)-(+)-Limonene
Photochemical oxidation offers an alternative route to p-menthadienols. This method involves the reaction of limonene with singlet oxygen, generated photosensitically, to form hydroperoxide intermediates, which are then reduced to the corresponding alcohols.
Experimental Protocol for a related isomer (p-mentha-2,8-dien-1-ol):
A continuous flow photooxidation of (R)-(+)-limonene was performed by saturating acetonitrile (B52724) with oxygen in a tube-in-tube reactor, followed by mixing with a stream of the limonene and a meso-tetraphenylporphyrin sensitizer (B1316253) in dichloromethane. The solution was then irradiated with white LEDs in a photoreactor. The resulting mixture was quenched with triphenylphosphine (B44618) to reduce the hydroperoxide intermediates to the alcohols. This setup achieved a productivity of 6.5 g/day for p-mentha-2,8-dien-1-ol.[3] While this protocol is for a different isomer, a similar approach could potentially be adapted for the synthesis of this compound.
Visualizing the Synthetic Pathways
To better understand the relationships and key transformations in the synthesis of this compound, the following diagrams illustrate the logical flow of the main synthetic routes.
Caption: Synthetic pathways to p-menthadienols from (+)-(R)-limonene.
Caption: Alternative synthetic strategies for this compound.
Conclusion
The synthesis of this compound is most prominently achieved through the stereoselective rearrangement of the corresponding cis-epoxide derived from (+)-(R)-limonene. This route offers the advantage of utilizing a readily available and chiral starting material, with the potential for high stereocontrol through kinetic resolution of the epoxide intermediates. While photochemical methods and total synthesis approaches exist, they are less documented for this specific isomer and may present challenges in terms of selectivity and overall yield. For researchers requiring high purity this compound, the optimization of the epoxidation and subsequent stereoselective rearrangement of the cis-limonene epoxide appears to be the most promising strategy. Further research into direct and high-yield methods for the synthesis of the cis-epoxide and its efficient rearrangement would be highly beneficial for the broader application of this valuable chiral synthon.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. schenautomacao.com.br [schenautomacao.com.br]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Proposed Framework for Inter-laboratory Comparison of Analytical Methods for p-Menthadienol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory study to standardize the analysis of p-menthadienol isomers, a group of monoterpenes with significance in flavor, fragrance, and pharmaceutical research. Due to the current lack of established inter-laboratory comparison data for these specific isomers, this document provides a comparative overview of suitable analytical methodologies and a comprehensive, hypothetical experimental protocol to facilitate such a study. The objective is to enable laboratories to generate comparable and reproducible data, ensuring the quality and reliability of analytical results across different facilities.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the accurate quantification and differentiation of p-menthadienol isomers. Gas chromatography (GC) based methods are particularly well-suited for the analysis of volatile terpenes.[1][2] The following table summarizes the performance characteristics of the two most promising analytical methods, with data extrapolated from studies on similar terpenes and p-menthadienol isomers.[3][4][5]
| Parameter | GC-FID (Gas Chromatography-Flame Ionization Detection) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on volatility and polarity, with detection by flame ionization.[1][2] | Separation based on volatility and polarity, with identification and quantification based on mass-to-charge ratio.[3][4] |
| Selectivity | Moderate; co-elution can be an issue in complex matrices. | High; provides structural information for peak identification and can resolve co-eluting compounds.[5] |
| Linearity (r²) | >0.99 | >0.99[4] |
| Limit of Detection (LOD) | ~0.3 µg/mL | Can be lower than GC-FID, in the picogram range on-column.[6] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | Typically in the low µg/mL to high ng/mL range. |
| Precision (%RSD) | < 5% | < 3%[4] |
| Accuracy (%) | 90-110% | 92.5-115.9%[4] |
| Advantages | Robust, cost-effective, and provides accurate quantification for well-separated peaks. | High confidence in compound identification, even in complex mixtures.[5][7] |
| Disadvantages | Does not provide structural information for definitive peak identification. | Higher initial instrument cost and complexity. |
Experimental Protocols
The following are proposed detailed methodologies for the two key analytical techniques recommended for an inter-laboratory comparison of p-menthadienol isomers.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from established methods for the analysis of p-menthadienol isomers in essential oils.[3]
-
Instrumentation: An Agilent 6890 gas chromatograph (or equivalent) equipped with a flame ionization detector.
-
Column: DB-5 MS capillary column (20 m x 0.18 mm; 0.18 µm film thickness).[3]
-
Carrier Gas: Hydrogen at a constant flow rate of 1 mL/min.[3]
-
Injector:
-
Oven Temperature Program:
-
Detector:
-
Temperature: 280°C.[3]
-
-
Sample Preparation:
-
Test Sample: A solution of a mixture of p-menthadienol isomers in high-purity, GC-grade acetone (B3395972) at two different concentration levels, prepared and distributed by a central organizing body.
-
Calibration Standards: Prepare a series of calibration standards of each p-menthadienol isomer of interest in acetone, covering a linear range (e.g., 1-100 µg/mL).
-
-
Data Analysis:
-
Identification: Identify the peaks of the p-menthadienol isomers based on their retention times relative to the standards.
-
Quantification: Determine the concentration of each isomer in the test samples using the calibration curve generated from the standards. The relative concentrations can also be calculated from the peak area percentages.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a higher level of confidence in the identification of the isomers.[3]
-
Instrumentation: An Agilent 7890 gas chromatograph coupled to an Agilent 5975 mass spectrometer (or equivalent).[3]
-
Column: DB-5 MS capillary column (20 m x 0.18 mm; 0.18 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.[3]
-
Injector:
-
Temperature: 280°C.[3]
-
Injection Volume: 1 µL.
-
Split Ratio: 1:60.
-
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
-
Sample Preparation: Same as for GC-FID.
-
Data Analysis:
-
Identification: Identify the p-menthadienol isomers by comparing their mass spectra and retention indices with reference spectra from libraries (e.g., NIST, Adams).[3]
-
Quantification: Determine the concentration of each isomer using the calibration curve generated from the standards, based on the peak area of a characteristic ion.
-
Proposed Inter-laboratory Study Workflow
The following diagram illustrates the proposed workflow for conducting the inter-laboratory comparison study.
Workflow for the proposed inter-laboratory study.
Reporting Requirements for Participating Laboratories
To ensure consistency and facilitate a comprehensive comparison, participating laboratories should report the following for each analytical method:
-
Individual concentration values for each replicate injection of the test samples.
-
The mean concentration and standard deviation for each p-menthadienol isomer in each sample.
-
The calibration curve equation and correlation coefficient (r²) for each isomer.
-
Chromatograms of a blank, a standard, and a test sample.
-
Mass spectra for each identified p-menthadienol isomer (for GC-MS).
-
Any deviations from the provided experimental protocol.
By adhering to this proposed framework, the scientific community can move towards establishing standardized and validated analytical methods for the reliable analysis of p-menthadienol isomers, thereby ensuring data quality and comparability across research and development activities.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 3. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Vivo vs. In Vitro Efficacy of cis-p-Mentha-1(7),8-dien-2-ol as an Antimicrobial Agent: A Comparative Guide
A comprehensive analysis of the antimicrobial properties of cis-p-Mentha-1(7),8-dien-2-ol, a key constituent of various essential oils, reveals its potential as a natural antimicrobial agent. This guide provides a comparative overview of its in vitro efficacy, contextualized through the performance of an essential oil rich in this compound, against conventional antimicrobial drugs. Due to the limited availability of in vivo studies on the pure compound, this guide focuses on in vitro data and presents standardized protocols for both in vitro and in vivo antimicrobial testing to facilitate future research.
While direct studies on the isolated this compound are scarce, its significant presence in certain essential oils, such as that of Cymbopogon giganteus, allows for an assessment of its antimicrobial potential. The essential oil of C. giganteus, containing a notable concentration of this compound, has demonstrated antimicrobial activity against a range of multidrug-resistant bacteria. This guide compares the in vitro efficacy of this essential oil with ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a common antifungal agent.
In Vitro Antimicrobial Efficacy: A Comparative Analysis
The antimicrobial efficacy of the essential oil of Cymbopogon giganteus, in which this compound is a major component, has been evaluated against several multidrug-resistant (MDR) clinical bacterial isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for the essential oil and is presented in comparison to the known MIC ranges of ciprofloxacin against relevant bacterial species.
Table 1: Chemical Composition of Cymbopogon giganteus Essential Oil
| Compound | Percentage (%) |
| This compound | 17.03 |
| trans-p-Mentha-1(7),8-dien-2-ol | 15.52 |
| trans-p-Mentha-2,8-dien-1-ol | 13.79 |
| Limonene | 12.07 |
| cis-Carveol | 9.12 |
| cis-p-Mentha-2,8-dien-1-ol | 8.53 |
| Other p-Menthane derivatives | 54.87 (total) |
Source: Analysis of a Beninese sample of Cymbopogon giganteus essential oil.[1]
Table 2: In Vitro Antibacterial Efficacy of Cymbopogon giganteus Essential Oil vs. Ciprofloxacin
| Microorganism | C. giganteus Essential Oil MIC (% v/v) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli (MDR clinical strain) | 0.125 - 0.5 | ≤1 (Susceptible) |
| Pseudomonas aeruginosa (MDR clinical strain) | 0.125 - 0.5 | 0.25 - 1 (Susceptible) |
| Staphylococcus epidermidis (MDR clinical strain) | 0.125 - 0.5 | 0.25 - 1 (Susceptible) |
| Staphylococcus aureus (ATCC 25923) | Not Tested | 0.25 - 1.0 |
Note: The data for C. giganteus essential oil is derived from studies on multidrug-resistant clinical strains and is presented as a range of observed MICs.[1] Ciprofloxacin MICs are based on established ranges for susceptible strains. It is important to note that direct comparison is challenging due to variations in the strains tested and the nature of the antimicrobial agents (a complex essential oil versus a pure antibiotic compound).
Fungal Susceptibility:
In the cited study, the essential oil of Cymbopogon giganteus was not tested against fungal pathogens. For comparative context, the MIC of fluconazole, a standard antifungal medication, against Candida albicans (ATCC 10231) is typically in the range of 0.25 to 2.0 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antimicrobial efficacy studies. Below are standardized protocols for in vitro and a general framework for in vivo testing.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity. The broth microdilution method is a widely accepted technique for its determination.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., bacterial or fungal strain)
-
Antimicrobial agent (e.g., essential oil, pure compound, or standard antibiotic)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the test agent in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in the broth medium directly in the 96-well plate. This creates a gradient of decreasing concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control well (broth and inoculum, no antimicrobial agent) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a plate reader to measure optical density.
References
Confirming the identity of cis-p-Mentha-1(7),8-dien-2-ol using authentic standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data to confirm the identity of cis-p-Mentha-1(7),8-dien-2-ol using authentic standards. The following sections detail the experimental protocols and comparative data for the definitive identification of this monoterpenoid.
I. Analytical Data Comparison
The positive identification of this compound in a sample matrix requires a multi-faceted analytical approach. The primary methods for structural confirmation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An authentic standard of this compound is essential for unequivocal identification by direct comparison of the data obtained from the sample with that of the standard.
GC analysis, particularly when using columns of different polarity, provides crucial information for the identification of isomers. The Kovats Retention Index (RI) is a standardized measure that helps in comparing retention times across different systems. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.
Table 1: GC-MS Data for the Identification of this compound
| Parameter | Authentic Standard (this compound) | Unknown Sample |
| Kovats Retention Index (Non-Polar Column) | 1165, 1168, 1169, 1174, 1175[1] | [Enter Observed Value] |
| Kovats Retention Index (Polar Column) | 1774, 1784, 1790, 1793, 1795, 1810, 1811, 1821[1] | [Enter Observed Value] |
| Molecular Ion (m/z) | 152[2] | [Enter Observed Value] |
| Key Mass Fragments (m/z) | 137, 121, 109, 93, 81, 68, 55[2] | [Enter Observed Values] |
Note: The elution order of the cis and trans isomers of p-mentha-1(7),8-dien-2-ol may vary depending on the specific GC column and conditions used. It is crucial to co-inject the authentic standard with the sample for definitive identification.
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. While a complete, publicly available, assigned ¹H and ¹³C NMR spectrum for this compound is not readily found in a single source, the availability of a ¹³C NMR spectrum has been noted.[1] For a definitive comparison, it is recommended to acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the authentic standard and the unknown sample under the same experimental conditions.
Table 2: Representative ¹³C NMR Spectral Data for p-Menthane Derivatives
| Carbon Atom | This compound (Expected Chemical Shift Range) | Unknown Sample |
| C1 | [Data not explicitly available] | [Enter Observed Value] |
| C2 | [Data not explicitly available] | [Enter Observed Value] |
| C3 | [Data not explicitly available] | [Enter Observed Value] |
| C4 | [Data not explicitly available] | [Enter Observed Value] |
| C5 | [Data not explicitly available] | [Enter Observed Value] |
| C6 | [Data not explicitly available] | [Enter Observed Value] |
| C7 | [Data not explicitly available] | [Enter Observed Value] |
| C8 | [Data not explicitly available] | [Enter Observed Value] |
| C9 | [Data not explicitly available] | [Enter Observed Value] |
| C10 | [Data not explicitly available] | [Enter Observed Value] |
Note: The chemical shifts are highly dependent on the solvent and the specific stereochemistry of the molecule.
II. Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate identification of this compound. The following sections provide representative methodologies for the synthesis of an authentic standard and its analysis by GC-MS.
An authentic standard of this compound can be synthesized from a readily available starting material such as (+)-(R)-limonene. The synthesis involves the stereoselective epoxidation of the endocyclic double bond, followed by the rearrangement of the resulting epoxide.[3][4]
Protocol: Synthesis of (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol from (+)-(R)-Limonene
-
Epoxidation of (+)-(R)-Limonene:
-
Dissolve (+)-(R)-limonene in a suitable solvent such as dichloromethane.
-
Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting mixture of diastereomeric epoxides by column chromatography to isolate the (1R,2S)-1,2-epoxide.
-
-
Rearrangement of the Epoxide:
-
Treat the purified (1R,2S)-1,2-epoxide with a suitable reagent to induce rearrangement. This can be achieved under acidic or basic conditions, and the choice of reagent will influence the stereochemical outcome.[3]
-
Monitor the reaction for the formation of (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol.
-
Upon completion, work up the reaction mixture and purify the product by column chromatography.
-
Characterize the final product by GC-MS and NMR to confirm its identity and purity.
-
The following protocol is a representative method for the analysis of p-menthadienol isomers.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes
-
Ramp: Increase at a rate of 3 °C/min to 240 °C
-
Final hold: Maintain 240 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 5 minutes
Data Analysis:
-
The identification of this compound is achieved by comparing the retention index and mass spectrum of the peak of interest in the sample with those of the authentic standard. Comparison with spectral libraries such as NIST and Wiley can provide additional support for identification.
III. Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for confirming the identity of this compound and the synthetic relationship from a common precursor.
Caption: Experimental workflow for the synthesis of an authentic standard and the subsequent analytical confirmation of an unknown sample.
Caption: Logical relationship of analytical data for the positive identification of the target compound.
References
- 1. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 3. This compound | 13544-59-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of p-Menthadienol Derivatives
The p-menthane (B155814) class of monoterpenes, which includes p-menthadienol and its derivatives, has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. These compounds, found abundantly in the essential oils of various plants, serve as valuable scaffolds for the development of novel therapeutic agents. Understanding the relationship between their chemical structure and biological function is critical for designing more potent and selective drugs.
This guide provides a comparative analysis of p-menthadienol derivatives, focusing on their cytotoxic and anti-inflammatory activities. By examining how specific structural modifications influence their biological effects, we can delineate key pharmacophoric features. The data presented is compiled from various studies to offer insights into the structure-activity relationships (SAR) governing their therapeutic potential.
Data Presentation: Cytotoxicity of p-Menthane Derivatives
The following table summarizes the cytotoxic activity of several p-menthane derivatives against a panel of human cancer cell lines. The data highlights how modifications to the p-menthane skeleton, such as the introduction of hydroxyl, aldehyde, and epoxide groups, as well as the position of double bonds, impact their anti-proliferative effects.
| Compound Name | Structural Modifications | Cell Line | Activity Metric (GI %) | IC50 (µg/mL) | Key SAR Insights |
| Perillyl Alcohol | Hydroxyl group at C7, double bonds at C1-C2 and C8-C9. | OVCAR-8 | 90.92% | - | The allylic hydroxyl group is a key feature for high activity. |
| HCT-116 | 95.82% | - | |||
| SF-295 | 93.65% | - | |||
| (-)-Perillaldehyde | Aldehyde at C7, conjugated double bond system. | OVCAR-8 | 59.28% | - | The presence of a conjugated aldehyde contributes to good cytotoxicity.[1] |
| HCT-116 | 83.03% | - | |||
| SF-295 | 74.45% | - | |||
| (-)-Perillaldehyde 8,9-epoxide | Aldehyde at C7, epoxide group at C8-C9. | OVCAR-8 | 96.32% | 1.75 | Epoxidation of the exocyclic double bond in combination with the aldehyde group significantly enhances cytotoxicity.[2] |
| HCT-116 | 99.89% | 1.03 | |||
| SF-295 | 99.78% | 1.12 | |||
| (+)-Limonene 1,2-epoxide | Epoxide group at C1-C2. | OVCAR-8 | 58.48% | - | Epoxidation of the endocyclic double bond provides moderate activity. |
| HCT-116 | 93.10% | - | |||
| SF-295 | 69.97% | - | |||
| (-)-8-Hydroxycarvotanacetone | Hydroxyl group at C8, Ketone at C2. | OVCAR-8 | 61.59% | - | The presence and position of ketone and hydroxyl groups influence activity.[2] |
| HCT-116 | 94.01% | - | |||
| SF-295 | 78.36% | - | |||
| (R)-Pulegone oxide | Ketone at C3, Epoxide at C4-C8. | OVCAR-8 | 16.02% | - | The position of the ketone and epoxide groups is crucial; this arrangement shows lower activity compared to others.[1] |
| HCT-116 | 43.21% | - | |||
| SF-295 | 29.56% | - |
GI % = Percentage of Growth Inhibition at a concentration of 25 µg/mL. Data sourced from a study by de Souza et al., 2018.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparison across studies.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a suitable culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the p-menthadienol derivatives. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included. The plates are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL). The plates are incubated for approximately 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of growth inhibition (GI) is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent and incubated at room temperature. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curve.
Mandatory Visualization
The diagrams below illustrate key pathways and workflows relevant to the biological evaluation of p-menthadienol derivatives.
References
Safety Operating Guide
Proper Disposal of cis-p-Mentha-1(7),8-dien-2-ol: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of cis-p-Mentha-1(7),8-dien-2-ol is essential for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, focusing on operational safety and logistical planning. The following procedures are based on established best practices for the management of hazardous chemical waste.
I. Safety and Handling Protocol
When preparing for the disposal of this compound, it is imperative to adhere to strict safety measures. This monoterpenoid alcohol should be handled within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
II. Step-by-Step Disposal Procedure
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1] Under no circumstances should this chemical be discharged into the sewer system or combined with regular laboratory waste.
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable option.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the full chemical name: "this compound".
-
Include any relevant hazard pictograms (e.g., flammable) on the label.
-
-
Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials, heat sources, and direct sunlight.[3]
-
Ensure secondary containment is in place to mitigate any potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
The EHS office will coordinate with a licensed waste disposal contractor for the final removal and disposal in accordance with all local, state, and federal regulations.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Quantitative Data Summary
Specific quantitative disposal limits for this compound are not widely established. Therefore, it is classified as a hazardous waste to be managed by professionals.
| Parameter | Value / Guideline |
| Molecular Formula | C₁₀H₁₆O[4][5][6] |
| Molecular Weight | 152.23 g/mol [4][5][6] |
| CAS Number | 13544-59-7[4] |
| Recommended Disposal Method | Collection for disposal by a licensed hazardous waste contractor.[1] |
| Sewer Disposal | Prohibited. |
| Solid Waste Disposal | Prohibited. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling cis-p-Mentha-1(7),8-dien-2-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling cis-p-Mentha-1(7),8-dien-2-ol, including operational and disposal plans. The following procedural guidance is based on safety data for structurally similar compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Ensure a proper fit to protect against splashes. A face shield may be necessary for larger quantities or when there is a significant splash hazard. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently, especially if contact with the chemical occurs. |
| Body | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect skin and personal clothing. For larger scale operations, a chemical-resistant apron may be advisable. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood to minimize inhalation of vapors. If a fume hood is not available, ensure adequate general ventilation. |
Operational and Handling Plan
Safe handling of this compound requires adherence to a strict operational protocol to prevent accidents and exposure.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Remove all potential ignition sources from the work area, as related compounds are flammable.
-
Keep a spill kit appropriate for flammable liquids nearby.
2. Handling Procedure:
-
Wear the appropriate PPE as detailed in the table above.
-
Dispense the chemical carefully, avoiding splashes and the generation of aerosols.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Wash hands thoroughly with soap and water after handling the chemical.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of chemical waste through a licensed and certified hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain or in the general trash.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
